(+-)-Shikonin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZONWMXZKDMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862100 | |
| Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | C.I. Natural Red 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in aqueous solutions | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.373 g/cu cm | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellow crystalline powder | |
CAS No. |
54952-43-1, 517-88-4, 517-89-5 | |
| Record name | (+-)-Shikonin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin | |
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| Record name | Alkannin | |
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| Record name | ARNEBIN-4 | |
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| Record name | shikonin | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | C.I. Natural Red 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C, 116 - 117 °C | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | C.I. Natural Red 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Red Gold of Boraginaceae: A Technical Guide to the Natural Sources and Botanical Distribution of (+-)-Shikonin
For Immediate Release
A comprehensive technical guide detailing the natural sources, botanical distribution, and extraction methodologies for (+-)-shikonin and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth overview of the primary plant families and species that produce these valuable naphthoquinones, alongside quantitative data on their distribution within the plant and detailed experimental protocols for their isolation and analysis.
Shikonin (B1681659) and its enantiomer, alkannin (B1664780), are potent bioactive compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. These lipophilic red pigments are predominantly found in the roots of various species belonging to the Boraginaceae family.[1][2][3][4][5] This guide serves as a critical resource for the scientific community, offering a consolidated repository of essential information for the exploration and utilization of these natural products.
Botanical Distribution
The primary producers of this compound and its derivatives are geographically widespread and belong to several genera within the Boraginaceae family. The principal genera known to accumulate these compounds are Lithospermum, Arnebia, Alkanna, Onosma, and Echium.[1][2][3][4] The distribution of these genera spans across Asia, Europe, and North America, with many species being endemic to specific regions.
-
Lithospermum : Lithospermum erythrorhizon, commonly known as purple gromwell or "Zicao" in traditional Chinese medicine, is one of the most well-known sources of shikonin.[1][6] It is native to East Asia, including China, Japan, and Korea.[7]
-
Arnebia : Species such as Arnebia euchroma and Arnebia hispidissima are significant sources of shikonin. Arnebia euchroma, in particular, is found in the Himalayan region and is recognized for its high content of these naphthoquinones.[1][4]
-
Alkanna : The genus Alkanna, with species like Alkanna tinctoria, is a primary source of the enantiomer alkannin and its derivatives. These plants are predominantly found in the Mediterranean region.
-
Onosma : Several species within the Onosma genus, distributed across Asia and Europe, have been identified as producers of shikonin and its esters.[1][5]
-
Echium : Various Echium species, native to Europe, North Africa, and Western Asia, also contain shikonin and its derivatives in their root tissues.[1][5][8]
Quantitative Distribution of Shikonin and Derivatives
The concentration of shikonin and its derivatives varies significantly between species, the specific part of the plant, and even the developmental stage of the plant. The highest concentrations are consistently found in the root periderm. Below are tables summarizing the quantitative data on shikonin content in various species.
| Plant Species | Plant Part | Compound(s) | Concentration (% dry weight) | Reference |
| Lithospermum erythrorhizon | Dried Roots | Shikonin | 2.0% | [6] |
| Arnebia euchroma | Dried Roots | Shikonin | 1.26% | [9] |
| Echium italicum | Root Periderm | Total Shikonin Derivatives | Highest among tested Echium species | [8] |
| Echium plantagineum | Root Periderm | Isovalerylshikonin, Dimethylacrylshikonin, Shikonin, Acetylshikonin | Varies with developmental stage | [10] |
| Onosma echioides | Roots | Alkannin/Shikonin mixture | 0.02-0.24 mg/kg | [11] |
| Shikonin Derivative | Plant Species | Plant Part | Analytical Method | Reference |
| Acetylshikonin | Lithospermum erythrorhizon | Roots | HPLC | [6] |
| Isovalerylshikonin | Echium plantagineum | Root Periderm | HPLC | [10] |
| Deoxyshikonin | Arnebia euchroma | Roots | HPLC | [9] |
| β,β-dimethylacrylshikonin | Echium plantagineum | Root Periderm | HPLC | [10] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Shikonin from Arnebia euchroma
This method utilizes ultrasonic waves to enhance the extraction efficiency of shikonin from the plant matrix.
Materials:
-
Dried and powdered roots of Arnebia euchroma
-
Ultrasonic bath or probe system
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Place 10 g of powdered Arnebia euchroma root into a beaker.
-
Add a specified volume of 95% ethanol to achieve the desired liquid-to-solid ratio (e.g., 11:1 mL/g).[9]
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 93 W), extraction time (e.g., 87 minutes), and temperature (e.g., 39°C).[9]
-
After the extraction is complete, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator at 50°C under a vacuum.[9]
-
Freeze-dry the concentrated extract to obtain the crude shikonin product.[9]
Isolation of Shikonin by Chromatographic Separation
This protocol describes a general method for isolating shikonin from a crude extract using column chromatography.
Materials:
-
Crude shikonin extract
-
Silica (B1680970) gel for column chromatography
-
Solvents: n-hexane, ethyl acetate, petroleum ether
-
Glass column
-
Fraction collector
Procedure:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like n-hexane.
-
Prepare a silica gel slurry in the same solvent and pack it into a glass column.
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[6]
-
Collect the fractions using a fraction collector.
-
Monitor the fractions for the presence of shikonin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure shikonin and evaporate the solvent to obtain the isolated compound.
Quantification of Shikonin by High-Performance Liquid Chromatography (HPLC)
This method is used for the accurate determination of shikonin concentration in an extract.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: Kromasil C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[9][12]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 90:10 v/v).[9][12]
Procedure:
-
Prepare a standard stock solution of pure shikonin of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Prepare the sample extract by dissolving a known weight in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the sample solution into the HPLC system.
-
Identify the shikonin peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of shikonin in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in shikonin production and analysis, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Pharmacological Significance of Boraginaceae with Special Insights into Shikonin and Its Potential in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkannin/shikonin mixture from roots of Onosma echioides (L.) L.: extraction method study and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biosynthesis Pathway of Shikonin (B1681659) from Geranyl Pyrophosphate (GPP) and p-Hydroxybenzoic Acid (PHB)
Abstract
Shikonin and its enantiomer, alkannin, are potent naphthoquinone pigments with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Primarily produced in the roots of several Boraginaceae family plants, notably Lithospermum erythrorhizon, their biosynthesis is a complex process drawing from two major metabolic pathways.[1] This technical guide provides a comprehensive overview of the shikonin biosynthetic pathway, starting from the primary precursors Geranyl Pyrophosphate (GPP) and p-hydroxybenzoic acid (PHB). It details the enzymatic steps, regulatory mechanisms, quantitative data from various studies, and key experimental protocols essential for its investigation. This document is intended to serve as a core resource for researchers aiming to understand, manipulate, and potentially enhance the production of these valuable secondary metabolites.
Precursor Biosynthesis: Sourcing the Building Blocks
The shikonin molecule is constructed from two fundamental precursors: the aromatic p-hydroxybenzoic acid (PHB) and the isoprenoid-derived geranyl diphosphate (B83284) (GPP).[2][3] These molecules are synthesized through distinct, well-established pathways in plant metabolism.
Phenylpropanoid Pathway: Generating p-Hydroxybenzoic Acid (PHB)
The aromatic core of shikonin originates from L-phenylalanine, a product of the shikimate pathway. The conversion to PHB proceeds via the general phenylpropanoid pathway, which involves several key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid, the first step in diverting primary metabolism toward the vast array of phenylpropanoid compounds.[4]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para position to form p-coumaric acid.[1]
-
4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. Recent studies have identified specific 4CL paralogs, Le4CL3 and Le4CL4, which are localized in the peroxisome and are crucial for shikonin biosynthesis.[5] The subsequent steps from p-coumaroyl-CoA to PHB are thought to occur via a β-oxidative pathway.
Mevalonate (MVA) Pathway: Generating Geranyl Pyrophosphate (GPP)
The ten-carbon prenyl side chain of shikonin is supplied by GPP. While plants have two pathways for isoprenoid precursor synthesis (the plastidial MEP pathway and the cytosolic MVA pathway), studies using specific inhibitors have shown that the GPP used for shikonin biosynthesis is preferentially derived from the MVA pathway.[6][7]
-
Key MVA Pathway Enzymes: The pathway begins with acetyl-CoA and proceeds through key intermediates like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is reduced to mevalonic acid by HMG-CoA Reductase (HMGR) , a critical regulatory enzyme.[3][7]
-
Formation of IPP and DMAPP: Mevalonic acid is then converted into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8]
-
Geranyl Diphosphate Synthase (GPPS): GPP is formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPPS.[8] The specific GPPS involved in shikonin biosynthesis in L. erythrorhizon (LeGPPS) is a neofunctionalized cytoplasmic enzyme that evolved from a farnesyl diphosphate synthase (FPPS).[9]
The Core Shikonin Biosynthesis Pathway
The synthesis of the shikonin backbone occurs in the endoplasmic reticulum, beginning with the condensation of PHB and GPP.[1][3]
-
p-Hydroxybenzoate Geranyltransferase (PGT): This is the first committed and a key rate-limiting step. The membrane-bound PGT enzyme catalyzes the prenylation of PHB with GPP, forming 3-geranyl-4-hydroxybenzoic acid (GBA).[8][9]
-
Conversion to Geranylhydroquinone (GHQ): GBA is subsequently converted to geranylhydroquinone (GHQ).[10] This step is believed to involve hydroxylation and decarboxylation.
-
Hydroxylation Steps: GHQ undergoes further modifications. A key hydroxylation is catalyzed by cytochrome P450 enzymes, specifically CYP76B100 and CYP76B101, to produce 3''-hydroxy-geranylhydroquinone.[3][10]
-
Cyclization and Further Modifications: The pathway proceeds through a series of complex, and in some cases, still unconfirmed steps involving cyclization and oxidation to form the characteristic naphthoquinone ring. An intermediate, deoxyshikonin (B1670263), is hydroxylated by deoxyshikonin hydroxylases (DSHs), belonging to the CYP82AR subfamily, in a final step to yield shikonin.[3][10]
Regulation of Shikonin Biosynthesis
Shikonin production is tightly regulated by a complex network of internal and external factors.
-
Light: Light is a potent inhibitor of shikonin biosynthesis. Cultures of L. erythrorhizon produce high levels of shikonin in the dark, while production is completely inhibited by white or blue light.[4][11] In non-producing cells under illumination, the precursor PHB accumulates as a glucoside.[12]
-
Phytohormones: Plant hormones play a significant role. Ethylene (B1197577) and methyl jasmonate have been shown to induce shikonin biosynthesis.[13] Overexpression of ethylene signaling components, such as LeEIL-1, can enhance the expression of key biosynthetic genes (PAL, PGT, HMGR) and increase shikonin accumulation.[13]
-
Transcription Factors: Several transcription factors have been implicated. LeMYB1, for example, has been shown to positively regulate the expression of PAL, HMGR, and PGT.[8][13]
Quantitative Data
The following tables summarize quantitative data related to shikonin biosynthesis, providing a basis for comparison and experimental design.
Table 1: Effect of Pathway-Specific Inhibitors on Shikonin Production
This table demonstrates the relative contribution of the MVA and MEP pathways to shikonin biosynthesis, based on inhibitor studies in Arnebia euchroma cell cultures.
| Inhibitor | Target Pathway | Concentration (µM) | Shikonin Reduction (%) | Reference |
| Mevinolin | MVA (HMGR) | 50-200 | Up to 93% | [6] |
| Fosmidomycin | MEP (DXR) | 50-200 | Up to 50% | [6] |
Table 2: Shikonin Derivative Yields in Different Culture Systems
This table provides examples of shikonin derivative yields obtained under specific experimental conditions.
| Plant Species | Culture System | Condition | Yield | Reference |
| Arnebia euchroma | Cell Suspension | 25°C, 12 days | 586.17 mg/g DW | [10] |
| Lithospermum erythrorhizon | Hairy Roots | M9 Medium, 14 days, Dark | ~1.2 mg/g FW | [14] |
| Lithospermum canescens | Hairy Roots (A. rhizogenes ATCC 15834) | Increased biomass | ~10% increase in derivatives | [10] |
DW: Dry Weight; FW: Fresh Weight
Experimental Protocols
Studying the shikonin pathway requires a multidisciplinary approach combining plant tissue culture, molecular biology, and analytical chemistry.[1]
Protocol 1: Establishment of Lithospermum erythrorhizon Hairy Root Cultures
Hairy root cultures provide a stable, genetically transformed system for studying gene function and metabolite production.
Objective: To generate transgenic hairy roots to study the effect of a specific gene on shikonin biosynthesis.
-
Preparation of Explants: Sterilize seeds of L. erythrorhizon and germinate them on a sterile medium. Use hypocotyls or leaves from the sterile plantlets as explants.
-
Agrobacterium Infection: Co-cultivate the explants with a suspension of Agrobacterium rhizogenes (e.g., strain ATCC 15834) carrying the desired transgene in its Ri plasmid.
-
Induction of Hairy Roots: After co-cultivation for 2-3 days, transfer the explants to a solid medium (e.g., B5 medium) containing antibiotics (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Establishment of Clonal Lines: Once hairy roots emerge from the explants and reach several centimeters in length, excise them and transfer them to fresh medium to establish independent clonal lines.[1]
-
Shikonin Production Analysis: To assess the impact of the transgene, transfer established hairy root lines from a growth medium to a shikonin production medium (e.g., M9 medium) and incubate in darkness for a set period (e.g., 14 days).[14]
Protocol 2: Quantification of Shikonin Derivatives by HPLC
Objective: To accurately measure the concentration of shikonin and its derivatives in plant tissue or culture medium.
-
Sample Preparation:
-
Tissue: Harvest hairy roots or other plant tissue, measure fresh/dry weight, and grind to a fine powder in liquid nitrogen. Extract the powder with a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Medium: If shikonin is secreted, the medium can be extracted directly using a non-miscible organic solvent like hexane.[14]
-
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 100 mm).[15]
-
Mobile Phase: Employ a gradient elution system, typically consisting of an aqueous solvent with acid (e.g., water with 1% formic acid) and an organic solvent (e.g., acetonitrile). A typical gradient might run from 20% to 100% acetonitrile (B52724) over ~20 minutes.[15]
-
Flow Rate & Temperature: Maintain a constant flow rate (e.g., 0.2 mL/min) and column temperature (e.g., 30°C).[15]
-
-
Detection and Quantification:
-
Detector: Use a UV-Vis or Diode Array Detector (DAD) to monitor the elution profile. Shikonin and its derivatives have a characteristic red color and can be detected around 520 nm.
-
Quantification: Create a standard curve using a pure shikonin standard of known concentrations. Compare the peak areas from the samples to the standard curve to determine the concentration.
-
Protocol 3: General Protocol for a p-Hydroxybenzoate Geranyltransferase (PGT) Enzyme Assay
Objective: To measure the activity of PGT, the first committed enzyme in the shikonin pathway, from a crude protein extract.
-
Protein Extraction: Homogenize shikonin-producing cells or tissues in an extraction buffer (e.g., Tris-HCl pH 7.5, with glycerol, DTT, and protease inhibitors) to obtain a crude protein extract. Since PGT is membrane-bound, a microsomal fraction is often prepared by differential centrifugation.
-
Assay Mixture: Prepare a reaction mixture containing:
-
The protein extract (microsomal fraction).
-
Substrates: p-hydroxybenzoic acid (PHB) and geranyl diphosphate (GPP). Often, one substrate is radiolabeled (e.g., [14C]PHB) for sensitive detection.
-
Cofactors: A divalent cation, typically Mg²⁺.
-
Buffer: A suitable buffer to maintain optimal pH (e.g., Tris-HCl).
-
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). Stop the reaction by adding acid (e.g., HCl).
-
Product Extraction and Detection:
-
Extract the lipid-soluble product (3-geranyl-4-hydroxybenzoic acid) from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
Separate the product from the unreacted substrate using Thin-Layer Chromatography (TLC).
-
Quantify the radiolabeled product using a radioisotope scanner or by liquid scintillation counting. Enzyme activity is typically expressed as pkat/mg protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Shikonin Biosynthesis in Lithospermum erythrorhizon: Light- induced Negative Regulation of Secondary Metabolism | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]
- 15. Tracer experiment revealed that (E)-3″-hydroxygeranylhydroquinone is not an intermediate of the shikonin/alkannin and shikonofuran biosynthetic pathways in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile and Traditional Applications of (+-)-Shikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Shikonin, a naturally occurring naphthoquinone isolated from the roots of plants from the Boraginaceae family, most notably Lithospermum erythrorhizon (Zi Cao), has a rich history in traditional medicine and is a subject of intense contemporary scientific scrutiny. This document provides an in-depth technical overview of the pharmacological properties of shikonin (B1681659), with a particular focus on its anti-cancer, anti-inflammatory, and wound healing activities. We delve into the molecular mechanisms underpinning these effects, summarizing key quantitative data and detailing experimental protocols for the assays cited. Furthermore, this guide presents visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of shikonin's multifaceted biological activities.
Traditional Uses of Lithospermum erythrorhizon (Zi Cao)
The use of Lithospermum erythrorhizon, known as "Zi Cao" or "purple gromwell," is documented for centuries in Traditional Chinese Medicine (TCM), as well as in Japanese and Korean traditional medicine.[1][2] Ancient texts, including the "Shennong Bencao Jing," describe its use for a variety of ailments.[1]
Traditionally, the dried roots of Lithospermum erythrorhizon have been utilized for their cooling and detoxifying properties.[1][2] Key traditional applications include:
-
Dermatological Conditions: Zi Cao has been a cornerstone in treating skin ailments such as rashes, eczema, dermatitis, burns, and wounds.[1][3][4] Its extract, rich in shikonin, was topically applied to reduce inflammation, promote healing, and prevent infections.[1]
-
Inflammatory and Febrile Diseases: It has been used internally to address fevers, measles, and chickenpox, reflecting its anti-inflammatory and heat-clearing properties in TCM.[1][5][6]
-
Blood Circulation and Detoxification: Some traditional remedies involved the ingestion of Zi Cao to promote blood circulation and support liver health.[1] It is often included in herbal formulations with other botanicals like Angelica sinensis (Dong Quai) to nourish the blood and clear heat.[1]
-
Other Uses: Traditional applications also extend to the treatment of ulcers, carbuncles, and as a component in remedies for sore throats.[3][7] The plant's roots were also historically used to create a vibrant purple dye for textiles and paper, a practice that was often reserved for the ruling classes in ancient Japan.[2]
Pharmacological Profile of Shikonin
Modern scientific investigation has substantiated many of the traditional claims and has unveiled a broad spectrum of pharmacological activities for shikonin. Its therapeutic potential is primarily attributed to its anti-cancer, anti-inflammatory, and wound-healing properties.
Anti-Cancer Activity
Shikonin exhibits potent cytotoxic effects against a wide array of cancer cell lines. Its anti-neoplastic activity is multifaceted, involving the induction of various forms of programmed cell death and the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.
2.1.1. Induction of Programmed Cell Death
Shikonin is a potent inducer of several types of programmed cell death, including apoptosis, necroptosis, and autophagy-dependent cell death.
-
Apoptosis: Shikonin triggers apoptosis in numerous cancer cell types. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential.[8][9] This, in turn, activates the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[10] Shikonin has been shown to induce the cleavage of PARP and caspases-3, -8, and -9.[10][11]
-
Necroptosis: A notable characteristic of shikonin is its ability to induce necroptosis, a form of programmed necrosis. This is particularly significant in apoptosis-resistant cancer cells.[12] The necroptotic pathway is often initiated by shikonin-induced ROS production and involves the upregulation of key mediator proteins such as RIPK1, RIPK3, and MLKL.[12] The process is characterized by the loss of plasma membrane integrity without the typical morphological features of apoptosis.[12]
-
Autophagy: The role of autophagy in shikonin-induced cell death is complex and appears to be cell-type dependent. In some cancer cells, shikonin induces autophagy which contributes to cell death. However, in other contexts, inhibition of autophagy has been shown to enhance shikonin-induced necroptosis, suggesting a potential pro-survival role for autophagy in certain scenarios.[13]
2.1.2. Modulation of Signaling Pathways
Shikonin's anti-cancer effects are also a consequence of its ability to interfere with key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: Shikonin has been demonstrated to inhibit the PI3K/Akt signaling pathway.[14] By suppressing the phosphorylation of Akt, shikonin can modulate downstream targets that are critical for cell survival and proliferation.[15]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another significant target of shikonin. It can induce the phosphorylation of JNK, p38, and ERK, leading to the induction of apoptosis in cancer cells.[16][17][18]
-
NF-κB Pathway: Shikonin can inhibit the activation of the NF-κB signaling pathway, a crucial mediator of inflammation and cell survival.[19] It achieves this by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[19][20]
2.1.3. Quantitative Data: IC50 Values in Cancer Cell Lines
The cytotoxic efficacy of shikonin and its derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | ~1-2 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 | |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48 | |
| U2OS | Osteosarcoma | ~1-2 | 48 | |
| A375SM | Melanoma | Dose-dependent inhibition | 24 | [21] |
| WM9 | Melanoma | Nano-molar range | Not specified | [21] |
| MUG-Mel 2 | Melanoma | Nano-molar range | Not specified | [21] |
| BCL1 | Mouse B-cell Leukemia | Varies by derivative | 24, 48 | [22] |
| JVM-13 | Human B-cell Prolymphocytic Leukemia | Varies by derivative | 24, 48 | [22] |
| Healthy Chondrocytes | N/A | 1.2 ± 0.1 | 24 | [23] |
| Osteoarthritis Chondrocytes | N/A | 1.3 ± 0.1 | 24 | [23] |
Anti-Inflammatory Activity
Shikonin demonstrates significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and mediators.
2.2.1. Inhibition of Pro-inflammatory Mediators
Shikonin has been shown to suppress the production of several pro-inflammatory cytokines and enzymes. For instance, it can inhibit the release of TNF-α and IL-1β.[24] It also downregulates the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[25]
2.2.2. Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of shikonin are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. By preventing the activation of NF-κB, shikonin can suppress the expression of a wide range of pro-inflammatory genes.[19][26] Its modulation of the MAPK pathway also contributes to its anti-inflammatory profile.
2.2.3. Quantitative Data: IC50 Values for Anti-Inflammatory Effects
| Assay | Cell Type | IC50 (µM) | Reference |
| IL-1β Release Inhibition | Murine Macrophages | 0.3 - 0.6 | [24] |
| iNOS Inhibition (NO production) | RAW264.7 Macrophages | Varies by derivative | [25] |
Wound Healing Activity
The traditional use of shikonin-containing preparations for wound treatment is supported by modern research, which highlights its ability to promote various stages of the wound healing process.
2.3.1. Promotion of Cell Proliferation and Migration
Shikonin has been found to stimulate the proliferation of skin cells, including keratinocytes and fibroblasts, which are essential for wound closure.[20][27] It can also enhance the migration of these cells to the wound site.
2.3.2. Stimulation of Angiogenesis and Granulation Tissue Formation
Shikonin can promote the formation of new blood vessels (angiogenesis) and the development of granulation tissue, both of which are critical for effective wound repair.[27]
2.3.3. Modulation of Wound Healing-Related Signaling
The wound-healing effects of shikonin are associated with the modulation of signaling pathways that regulate cell growth and differentiation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the pharmacological effects of shikonin.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of shikonin for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[28]
-
-
Apoptosis and Necroptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with shikonin for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Reactive Oxygen Species (ROS) Detection
-
DCFH-DA Assay: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Protocol:
-
Treat cells with shikonin.
-
Load the cells with DCFH-DA and incubate.
-
Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.[9][29][30][31]
-
-
Western Blot Analysis for Signaling Pathways
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
-
Protocol:
-
Lyse shikonin-treated and control cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, IκBα).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][32][33]
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
// Nodes Shikonin [label="Shikonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, p38, ERK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Survival [label="↓ Proliferation &\nSurvival", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Shikonin -> ROS [label="induces"]; Shikonin -> PI3K_AKT [label="inhibits"]; Shikonin -> MAPK [label="activates"]; Shikonin -> NF_kB [label="inhibits"];
ROS -> Mitochondria; Mitochondria -> Apoptosis; PI3K_AKT -> Proliferation_Survival; MAPK -> Apoptosis; NF_kB -> Proliferation_Survival;
Apoptosis -> Proliferation_Survival [style=invis]; Necroptosis -> Proliferation_Survival [style=invis]; Cell_Cycle_Arrest -> Proliferation_Survival [style=invis];
Shikonin -> Necroptosis [label="induces"]; Shikonin -> Cell_Cycle_Arrest [label="induces"]; }
Caption: Shikonin's anti-cancer signaling pathways.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikonin [label="Shikonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Mediators [label="↓ Pro-inflammatory\nMediators (TNF-α, IL-1β, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> NF_kB_Pathway [label="activates"]; Inflammatory_Stimuli -> MAPK_Pathway [label="activates"]; Shikonin -> NF_kB_Pathway [label="inhibits"]; Shikonin -> MAPK_Pathway [label="modulates"]; NF_kB_Pathway -> Pro_inflammatory_Mediators; MAPK_Pathway -> Pro_inflammatory_Mediators; Pro_inflammatory_Mediators -> Inflammation; }
Caption: Shikonin's anti-inflammatory signaling pathways.
Experimental Workflows
// Nodes start [label="Start:\nCell Culture & Treatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis &\nProtein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Protein Transfer\n(PVDF membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Detection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nData Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> end; }
Caption: Western blot experimental workflow.
// Nodes start [label="Start:\nCell Treatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend in\nBinding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Stain with\nAnnexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate\n(15 min, RT, dark)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nData Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest; harvest -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; analyze -> end; }
Caption: Annexin V/PI apoptosis assay workflow.
Conclusion
(+/-)-Shikonin is a pharmacologically diverse natural product with a well-documented history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its ability to induce multiple forms of programmed cell death and modulate key signaling pathways in cancer cells makes it a promising candidate for anti-cancer drug development. Furthermore, its potent anti-inflammatory and wound-healing properties warrant further investigation for the treatment of a range of inflammatory conditions and for promoting tissue repair. This technical guide provides a comprehensive overview of the current knowledge on shikonin, offering a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable compound. Further preclinical and clinical studies are essential to translate the promising in vitro and in vivo findings into effective clinical applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. store.grit.com [store.grit.com]
- 3. ferwer.com [ferwer.com]
- 4. lexiplant.com [lexiplant.com]
- 5. Lithospermum, Gromwell, Zi Cao FREE – MedicineTraditions - Medicine Traditions [medicinetraditions.com]
- 6. pfaf.org [pfaf.org]
- 7. Use Lithospermum erythrorhizon extract to prevent diseases and enhance immunity. [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. kar.kent.ac.uk [kar.kent.ac.uk]
- 29. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. mdpi.com [mdpi.com]
The Multifaceted Mechanism of (+-)-Shikonin-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+-)-Shikonin, a naturally occurring naphthoquinone, has garnered significant attention in oncological research for its potent anti-tumor activities. A primary mechanism underlying its efficacy is the induction of programmed cell death, or apoptosis, in a wide range of cancer cell lines. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound initiates and executes the apoptotic cascade. We will dissect the key signaling pathways involved, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays. Visual representations of the signaling pathways are provided to facilitate a comprehensive understanding of the intricate molecular interactions.
Introduction
This compound, isolated from the root of Lithospermum erythrorhizon, has a long history in traditional medicine. Modern scientific investigation has revealed its potential as a chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.[1] The pro-apoptotic effects of Shikonin (B1681659) are not mediated by a single pathway but rather through a complex interplay of multiple signaling cascades, often initiated by the generation of reactive oxygen species (ROS). This guide will systematically unravel these mechanisms.
Core Mechanisms of Shikonin-Induced Apoptosis
The apoptotic activity of this compound is a multi-pronged attack on cancer cell survival, primarily revolving around the induction of oxidative stress and the subsequent activation of intrinsic and extrinsic apoptotic pathways.
Induction of Reactive Oxygen Species (ROS)
A foundational aspect of Shikonin's mechanism of action is its ability to induce the production of reactive oxygen species (ROS) within cancer cells.[1][2][3] This elevation of intracellular ROS serves as a critical upstream signaling event, triggering a cascade of downstream effects that converge on apoptosis.[1] The accumulation of ROS disrupts cellular homeostasis and leads to oxidative damage of lipids, proteins, and DNA.[4]
The Intrinsic (Mitochondrial) Pathway of Apoptosis
Shikonin is a potent activator of the mitochondrial pathway of apoptosis, a major intrinsic cell death program.[1] This is a direct consequence of the ROS overproduction.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: Shikonin treatment leads to a dose-dependent depolarization of the mitochondrial membrane potential.[1][5] This is a key indicator of mitochondrial dysfunction.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for mitochondrial integrity. Shikonin has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2 and Bcl-xL, thereby promoting mitochondrial outer membrane permeabilization (MOMP).[6][7][8]
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9.[7]
-
Caspase Cascade Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7.[1][8] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis.[2][6]
Modulation of Key Signaling Pathways
Shikonin's pro-apoptotic effects are further amplified by its ability to modulate several critical intracellular signaling pathways that govern cell survival and death.
The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a significant role in Shikonin-induced apoptosis.[6] Shikonin treatment has been shown to induce the phosphorylation and activation of ERK, JNK, and p38 in various cancer cell lines.[2][6][9] The activation of these kinases can, in turn, modulate the expression and activity of downstream targets involved in apoptosis, including Bcl-2 family proteins.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Shikonin has been demonstrated to inhibit the activation of the PI3K/Akt pathway.[10][11] By suppressing the phosphorylation of Akt, Shikonin removes a key inhibitory signal for apoptosis, thereby sensitizing cancer cells to cell death.[10]
The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. Several studies have indicated that Shikonin can upregulate the expression of p53.[7][12][13] Increased p53 levels can transcriptionally activate pro-apoptotic genes, such as Bax, and contribute to the induction of apoptosis.[12] In some instances, the pro-apoptotic effects of Shikonin have been shown to be p53-dependent.[13][14]
Induction of Necroptosis
Interestingly, in addition to apoptosis, Shikonin has also been reported to induce another form of programmed cell death called necroptosis, particularly in apoptosis-resistant cancer cells.[4][15][16] Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4][15] Shikonin treatment can lead to the phosphorylation of RIPK1 and RIPK3, and their downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[4][15] The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, resulting in membrane rupture and cell death.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Shikonin on cancer cells.
Table 1: Inhibitory Concentration (IC50) of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| 143B | Osteosarcoma | 4.55 | 24 | [2][9] |
| 143B | Osteosarcoma | 2.01 | 48 | [2][9] |
| COLO 205 | Colorectal Carcinoma | 3.12 | Not Specified | [7] |
| HL-60 | Leukemia | 5.5 | Not Specified | [7] |
| HT-29 | Colorectal Carcinoma | 14.8 | Not Specified | [7] |
| SNU-407 | Colon Cancer | 3 | 48 | [17] |
Table 2: Shikonin-Induced Apoptosis in Cancer Cells
| Cell Line | Shikonin Conc. (µM) | Incubation Time (h) | % Apoptotic Cells | Citation |
| HCT116 | 2.5 | 24 | ~20% | [1] |
| HCT116 | 5 | 24 | ~40% | [1] |
| SW480 | 2.5 | 24 | ~15% | [1] |
| SW480 | 5 | 24 | ~35% | [1] |
| 143B | 2 | 24 | Significant Increase | [2][9] |
| 143B | 4 | 24 | Significant Increase | [2][9] |
| 143B | 8 | 24 | Significant Increase | [2][9] |
| A549 | 4 (pre-treatment) + TRAIL (50ng/ml) | 12 + 12 | Significant Increase | [18] |
| SNU-449 | siRNA for PYCR1 | Not Specified | 12.72% | [19] |
| Hep-3B | siRNA for PYCR1 | Not Specified | 55.8% | [19] |
Table 3: Shikonin-Induced Necrosis in Pancreatic Cancer Cells
| Cell Line | Shikonin Conc. (µM) | Incubation Time (h) | % Necrotic Cells | Citation |
| AsPC-1 | 2.5 | 24 | 5.5% ± 1.01% | [20] |
| AsPC-1 | 5 | 24 | 20.4% ± 0.91% | [20] |
| AsPC-1 | 10 | 24 | 56.1% ± 1.98% | [20] |
| PANC-1 | 2.5 | 24 | 0.4% ± 0.5% | [20] |
| PANC-1 | 5 | 24 | 1.2% ± 1.78% | [20] |
| PANC-1 | 10 | 24 | 7.5% ± 1.04% | [20] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Overview of Shikonin-induced cell death pathways.
Figure 2: General experimental workflow for studying Shikonin-induced apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Shikonin (e.g., 0, 1, 2, 4, 6, 8 µM) for the desired time points (e.g., 24, 48, 72 hours).[21]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3 x 10⁵ cells/well) and treat with Shikonin as described above.[19][22]
-
Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of Annexin V-FITC and 10 µL of PI).[19]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[19]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[21] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Cell Lysis: After Shikonin treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, p-Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in 6-well or 96-well plates and treat with Shikonin.
-
DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[1]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound induces apoptosis in cancer cells through a complex and interconnected network of signaling pathways. The primary trigger appears to be the generation of reactive oxygen species, which leads to mitochondrial dysfunction, activation of the caspase cascade, and modulation of key survival and death signaling pathways, including the MAPK and PI3K/Akt pathways. Furthermore, its ability to induce necroptosis in certain contexts highlights its versatility as a potential anti-cancer agent. This in-depth guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound.
References
- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Induces Apoptosis through Reactive Oxygen Species/Extracellular Signal-Regulated Kinase Pathway in Osteosarcoma Cells [jstage.jst.go.jp]
- 3. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by shikonin through coordinative modulation of the Bcl-2 family, p27, and p53, release of cytochrome c, and sequential activation of caspases in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shikonin Inhibits the Proliferation of Human Lens Epithelial Cells by Inducing Apoptosis through ROS and Caspase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomolther.org [biomolther.org]
- 18. Shikonin sensitizes A549 cells to TRAIL-induced apoptosis through the JNK, STAT3 and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shikonin induces apoptosis and necroptosis in pancreatic cancer via regulating the expression of RIP1/RIP3 and synergizes the activity of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. jcancer.org [jcancer.org]
A Technical Guide to the Enantiomeric Properties and Stereochemistry of Shikonin and Alkannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikonin (B1681659) and its enantiomer, alkannin (B1664780), are naturally occurring naphthoquinone pigments that have garnered significant interest in the pharmaceutical and cosmetic industries. Extracted primarily from the roots of plants belonging to the Boraginaceae family, these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, wound-healing, and anticancer properties.[1][2][3][4][5] A thorough understanding of their stereochemistry and enantiomeric properties is crucial for elucidating their mechanisms of action and for the development of stereochemically pure therapeutic agents. This guide provides an in-depth overview of the core stereochemical characteristics of shikonin and alkannin, methods for their separation and analysis, and a look into their stereospecific biological activities and associated signaling pathways.
Stereochemistry and Enantiomeric Properties
Shikonin and alkannin are optical isomers, meaning they are non-superimposable mirror images of each other. The single chiral center at the C-1' position of the side chain dictates their stereochemical configuration.
-
Shikonin is the (R)-enantiomer, with the IUPAC name (R)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione.[6]
-
Alkannin is the (S)-enantiomer, with the IUPAC name (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione.[7]
The absolute configuration of these enantiomers gives rise to their optical activity, a fundamental property that is quantified by their specific rotation.
Data Presentation: Physicochemical Properties
| Property | Shikonin | Alkannin | Reference |
| Absolute Configuration | (R) | (S) | [6][7] |
| IUPAC Name | (R)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | (S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | [6][7] |
| Specific Rotation ([α]D) | +135° (c 1, C6H6) | -135° (c 1, C6H6) |
Note: Specific rotation values can vary depending on the solvent, concentration, and temperature. The provided values are commonly cited in the literature.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
The separation of shikonin and alkannin enantiomers is essential for their individual study and for quality control in pharmaceutical preparations. Chiral HPLC is the most common and effective method for this purpose. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving these naphthoquinone enantiomers.
Detailed Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size), is recommended.
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The optimal ratio should be determined empirically but a starting point of 90:10 (v/v) is suggested. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.
-
Column Temperature: The separation is usually performed at ambient temperature (e.g., 25 °C).
-
Detection: The eluent should be monitored at a wavelength where both compounds have significant absorbance, such as 280 nm or 520 nm.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: A typical injection volume is 10 µL.
This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling their accurate quantification.
Signaling Pathways and Stereospecificity
While shikonin and alkannin often exhibit similar biological activities, there is growing evidence for stereospecific interactions with biological targets, leading to differences in their pharmacological profiles.
Anti-inflammatory Activity of Alkannin
Alkannin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, alkannin inhibits the production of pro-inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4] Alkannin treatment leads to a decrease in the phosphorylation of key proteins in these pathways, such as IκBα, ERK1/2, p38, and JNK.[2][4]
Caption: Alkannin's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Anticancer Activity of Shikonin
Shikonin has demonstrated significant anticancer activity against a variety of cancer cell types. Its mechanisms of action are multifaceted and involve the modulation of several critical signaling pathways that control cell proliferation, survival, and apoptosis. Key pathways targeted by shikonin include the PI3K/Akt/mTOR and STAT3 signaling cascades.[8][9] By inhibiting these pathways, shikonin can induce apoptosis and suppress tumor growth.
Caption: Shikonin's anticancer mechanism via inhibition of PI3K/Akt/mTOR and STAT3 pathways.
Conclusion
The distinct stereochemistry of shikonin and alkannin is fundamental to their biological function. While they share many pharmacological properties, subtle differences in their interactions with chiral biological molecules can lead to varied therapeutic outcomes. The ability to separate and analyze these enantiomers with high fidelity using techniques like chiral HPLC is paramount for both basic research and the development of new drugs. Further investigation into the stereospecific mechanisms of action of shikonin and alkannin will undoubtedly pave the way for the design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Alkannins and Shikonins | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. rjptonline.org [rjptonline.org]
- 8. ct-k.com [ct-k.com]
- 9. chiraltech.com [chiraltech.com]
Chemical structure and physicochemical properties of (+-)-shikonin
An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of (+)-Shikonin
Introduction
Shikonin (B1681659) is a naturally occurring naphthoquinone pigment isolated from the dried roots of several species in the Boraginaceae family, most notably Lithospermum erythrorhizon (Zicao or purple gromwell).[1][2][3] For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and burns.[4][5] Modern scientific investigation has affirmed its diverse pharmacological potential, revealing potent anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[2][5][6] Shikonin and its enantiomer, alkannin, are among the few natural product enantiomeric pairs known to exhibit distinct biological activities.[1][6] This guide provides a detailed overview of the chemical structure and physicochemical properties of (+)-shikonin, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
(+)-Shikonin is a derivative of 1,4-naphthoquinone.[1][6] Its chemical structure was fully elucidated in 1936.[6][7] It possesses a chiral center in its aliphatic side chain, leading to its optical activity.
-
IUPAC Name : 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione[8][9][]
-
Enantiomer : Shikonin is the (R)-optical isomer of alkannin, its (S)-enantiomer.[1][2][6] The racemic mixture of the two is known as shikalkin.[1]
Below is a diagram illustrating the general workflow for the isolation of shikonin from its natural source.
Physicochemical Properties
Shikonin presents as a purple-brown or red crystalline solid.[2][7] Its physicochemical characteristics are critical for its formulation into therapeutic agents, with its poor water solubility being a primary challenge for drug delivery.[8]
Data Summary
The quantitative physicochemical properties of (+)-shikonin are summarized in the table below.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 517-89-5 | [2][8][11] |
| Molecular Weight | 288.3 g/mol | [2][11][13] |
| Physical Properties | ||
| Appearance | Purple-brown or red crystalline solid | [2] |
| Melting Point | 147-148 °C | [2][8][11] |
| Specific Optical Rotation | +135° (in benzene) | [2][7] |
| pKa (Predicted) | 7.34 ± 0.20 | [2][11] |
| Solubility | ||
| Water | Practically insoluble / Sparingly soluble in aqueous buffers | [2][8][14] |
| DMSO | ~11 mg/mL; 130 mg/mL (sonication recommended) | [14] |
| Ethanol | ~2 mg/mL; 13 mg/mL (sonication recommended) | [14] |
| Dimethyl Formamide (DMF) | ~16 mg/mL | [14] |
| Other Organic Solvents | Soluble in chloroform (B151607), acetone, vegetable oils, and benzene | [2][] |
| Spectroscopic Data | ||
| UV/Vis λmax (in Methanol) | 220, 276, 488, 520, 542, 558 nm | [15] |
| UV/Vis λmax (General) | ~214, 278, 515 nm | [14] |
| Computational Data | ||
| XLogP3 | 3.0 | [11] |
| Hydrogen Bond Donors | 3 | [11] |
| Hydrogen Bond Acceptors | 5 | [11] |
Experimental Protocols
Isolation and Purification
A common method for isolating shikonin from plant material involves solvent extraction followed by chromatographic purification.[1]
-
Preparation : The dried roots of a source plant, such as Arnebia decumbens, are powdered.[1]
-
Extraction : The powdered root material is first extracted with n-hexane to remove non-polar compounds. The resulting solid residue is then extracted with a more polar solvent like methanol.[1]
-
Purification : The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a solvent gradient, such as a mixture of petroleum ether and ethyl acetate, to separate the different components.[1] Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure shikonin.
Spectroscopic Analysis
UV-Vis spectrophotometry is used for the quantitative determination of shikonin and its derivatives.
-
Sample Preparation : A stock solution of purified shikonin is prepared in a suitable solvent, such as chloroform or methanol.[16] Serial dilutions are made to generate a calibration curve.
-
Measurement : The absorbance of the solutions is measured using a double-beam UV-Vis spectrophotometer. Shikonin and its derivatives exhibit multiple absorption maxima in the visible range, typically around 490 nm, 520-525 nm, and 560 nm.[15][16][17][18] The peak at approximately 520 nm is often used for quantification.[15]
-
Analysis : The total content of shikonin derivatives in an unknown sample can be calculated using the measured absorbance and the absorption coefficient determined from the standards.[16]
¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of shikonin and its derivatives.
-
Sample Preparation : A sample of purified shikonin is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[16]
-
Data Acquisition : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).[16][19]
-
Analysis : The resulting spectra confirm the accepted 2-substituted 5,8-dihydroxy-1,4-naphthoquinone (B181067) structure of shikonin in solution.[20] The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the molecule, confirming the structure of the naphthoquinone core and the aliphatic side chain.[20][21]
Signaling Pathways and Biological Activity
Shikonin exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. Its anticancer activity, for example, involves the induction of apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis), inhibition of angiogenesis, and regulation of key signaling cascades.[3][22][23]
Shikonin has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.[6][22] It also inhibits the activity of the NF-κB signaling pathway, a key regulator of inflammation.[5]
By inhibiting these pathways, shikonin can effectively block cancer cell growth and suppress inflammatory responses, highlighting its therapeutic potential.[5][24][25]
References
- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 2. Shikonin | 517-89-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological function and evaluation of Shikonin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin CAS#: 517-89-5 [m.chemicalbook.com]
- 8. Shikonin | C16H16O5 | CID 479503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Shikonin|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. (+-)-Shikonin | C16H16O5 | CID 5208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of shikonin derivatives with UV-Vis spectrophotometric methods in the roots of Onosma nigricaule | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quinones and Related Compounds in Higher Plants. XXI. New Findings on the Proton and Carbon-13 Nuclear Magnetic Resonance Spectra of Shikonin [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antitumor Activity of Shikonin and Its Derivatives [jstage.jst.go.jp]
Shikonin: A Technical Guide to its Antimicrobial and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon, has a long history in traditional medicine.[1][2][3][4] Modern scientific investigation has unveiled its extensive pharmacological activities, including potent antimicrobial and antiviral effects.[1][2][5][6] This technical document provides an in-depth overview of the antimicrobial and antiviral mechanisms of shikonin, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Antimicrobial Effects of Shikonin
Shikonin has demonstrated significant inhibitory activity against a broad spectrum of bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[7][8][9] Its antibacterial action is multifaceted, targeting key bacterial structures and processes.
Mechanism of Antibacterial Action
Shikonin's antibacterial activity against MRSA is attributed to several mechanisms:
-
Disruption of Cell Wall Integrity: Shikonin exhibits an affinity for peptidoglycan, a crucial component of the bacterial cell wall. This interaction likely disrupts the cell wall structure, leading to bacterial cell lysis.[8][9][10]
-
Increased Cytoplasmic Membrane Permeability: The compound can alter the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components.[8][9][10][11]
-
Inhibition of ATP-Binding Cassette (ABC) Transporters: Shikonin interferes with the function of ABC transporters, which are involved in various cellular processes, including nutrient uptake and efflux of toxic substances.[8][9][10]
-
Downregulation of Penicillin-Binding Protein 2a (PBP2a): In MRSA, shikonin has been shown to inhibit the expression of PBP2a, the protein responsible for methicillin (B1676495) resistance, at both the gene and protein levels.[7]
-
Inhibition of Biofilm Formation: Shikonin can effectively inhibit the formation of biofilms by clinical MRSA strains.[7][11]
-
Synergistic Effects: Shikonin demonstrates synergistic activity with conventional antibiotics, enhancing their efficacy against resistant bacteria.[7][11][12]
Quantitative Antimicrobial Data
The antimicrobial efficacy of shikonin has been quantified through various studies, with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) being key parameters.
| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 7.8 | - | [9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 7.8 - 31.2 | - | [9] |
| Staphylococcus aureus | Standard Strain & Clinical Isolates | 128 - 1024 | 256 - 2048 | [13] |
| Escherichia coli | Standard Strain & Clinical Isolates | 128 - 1024 | 256 - 2048 | [13] |
| Salmonella pullorum | Standard Strain & Clinical Isolates | 128 - 1024 | 256 - 2048 | [13] |
| Pseudomonas aeruginosa | Standard Strain & Clinical Isolates | 128 - 1024 | 256 - 2048 | [13] |
| Streptococcus agalactiae | Standard Strain & Clinical Isolates | 128 - 1024 | 256 - 2048 | [13] |
| Streptococcus mutans | - | - | - | [14] |
| Streptococcus gordonii | - | Significant inhibition at 0.2 µM | - | [14] |
| Streptococcus oralis | - | Significant inhibition at 2 µM | - | [14] |
| Streptococcus salivarius | - | Significant inhibition at 2 µM | - | [14] |
| Streptococcus sanguinis | - | Significant inhibition at 200 µM | - | [14] |
| Colistin-Resistant E. coli | Clinical Isolates | >256 | - | [15] |
Antiviral Effects of Shikonin
Shikonin and its derivatives have emerged as promising antiviral agents, exhibiting activity against a range of viruses through diverse mechanisms of action.[16][17]
Mechanism of Antiviral Action
The antiviral effects of shikonin are multifaceted and can involve both direct inhibition of viral components and modulation of host cellular pathways.
-
Inhibition of Viral Entry and Replication: Shikonin can interfere with the early stages of the viral replication cycle.[16] For instance, it has been shown to inhibit the replication of Enterovirus 71 (EV71) most effectively when applied early in the infection cycle.[16] It has also been found to obstruct chemokine receptors, thereby inhibiting the replication of HIV-1.[17]
-
Inhibition of Viral Enzymes: A key antiviral mechanism of shikonin is the inhibition of essential viral enzymes. It has been identified as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[18][19][20]
-
Modulation of Host Signaling Pathways: Shikonin can modulate host cell signaling pathways that are often hijacked by viruses for their own replication. These include the PI3K/Akt, MAPK, and NF-κB pathways.[1][18][21] For example, a derivative of shikonin was found to suppress the expression of pro-inflammatory cytokines in EV71-infected cells.[22]
-
Inhibition of Inflammasomes: Shikonin is known to inhibit the NLRP3 inflammasome, a component of the innate immune system that can be exploited by viruses like the Epstein-Barr virus (EBV) to initiate their lytic cycle.[3][23] By repressing NLRP3 transcription, shikonin can efficiently suppress EBV reactivation.[23]
-
Induction of Apoptosis in Infected Cells: Shikonin can induce apoptosis (programmed cell death) in virus-infected cells, thereby limiting viral spread.[17]
Quantitative Antiviral Data
The antiviral potency of shikonin and its derivatives is often expressed as the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀).
| Virus | Target/Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |
| Enterovirus 71 (EV71) | Viral Replication | Rhabdomyosarcoma (RD) | 2.31 µg/mL | [16][22] |
| SARS-CoV-2 | Main Protease (Mpro) | - | 0.397 µM | [19] |
| SARS-CoV-2 | Mpro D48N Mutant | - | 2.49 µM | [19] |
| Human PAK1 (host factor for some viruses) | Kinase activity | - | 7.252 µM | [24] |
| Influenza A (H1N1) | Neuraminidase Inhibition | - | Dose-dependent | [25] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the investigation of shikonin's antimicrobial and antiviral properties.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for MIC Determination:
-
Objective: To determine the minimum inhibitory concentration (MIC) of shikonin against a specific bacterium.
-
Procedure:
-
Prepare a series of twofold dilutions of shikonin in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculate each well with a standardized bacterial suspension (approximately 1-2 x 10⁵ CFU/mL).[13]
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 16-24 hours.[13]
-
The MIC is the lowest concentration of shikonin that completely inhibits visible bacterial growth.[13][15]
-
2. Minimum Bactericidal Concentration (MBC) Determination:
-
Objective: To determine the minimum concentration of shikonin that kills 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following MIC determination, take an aliquot (e.g., 100 µL) from the wells showing no visible growth.[13]
-
Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).[13]
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[13]
-
3. Time-Kill Assay:
-
Objective: To assess the rate at which shikonin kills a bacterial population over time.
-
Procedure:
-
Prepare bacterial cultures at a specific concentration (e.g., 5 x 10⁶ CFU/mL).[13]
-
Add shikonin at various concentrations (e.g., 0.5x, 1x, and 2x MIC).[13]
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 hours), remove aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).[13]
-
Antiviral Activity Assays
1. Plaque Reduction Assay:
-
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC₅₀).
-
Procedure:
-
Seed host cells (e.g., rhabdomyosarcoma cells for EV71) in multi-well plates and grow to confluence.[16]
-
Infect the cell monolayers with a known amount of virus.
-
After a viral adsorption period, remove the inoculum and overlay the cells with a medium (e.g., DMEM containing 2.5% FBS) containing various concentrations of shikonin.[16]
-
Incubate for a period sufficient for plaque formation (e.g., 48 hours).[26]
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC₅₀ is calculated by determining the shikonin concentration that causes a 50% reduction in the number of plaques compared to the virus control.
-
2. Cytotoxicity Assay (e.g., WST-1 or MTT Assay):
-
Objective: To determine the concentration of shikonin that is toxic to the host cells (CC₅₀), which is crucial for calculating the selectivity index (SI = CC₅₀/IC₅₀).
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of shikonin for a specified period (e.g., 48 hours).[16]
-
Add a reagent (e.g., WST-1 or MTT) that is converted into a colored formazan (B1609692) product by metabolically active cells.[16][24]
-
Measure the absorbance of the formazan product using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the CC₅₀ is calculated.
-
3. Quantitative Real-Time Reverse Transcription PCR (qRT-PCR):
-
Objective: To quantify the effect of shikonin on viral gene expression or host gene expression (e.g., pro-inflammatory cytokines).
-
Procedure:
-
Infect cells with the virus and treat with shikonin.
-
Extract total RNA from the cells using a suitable method (e.g., Trizol).[16]
-
Reverse transcribe the RNA into complementary DNA (cDNA).[16]
-
Perform real-time PCR using specific primers for the viral gene of interest (e.g., EV71 VP1) or host genes, along with a housekeeping gene for normalization (e.g., GAPDH).[16]
-
Analyze the relative gene expression levels.
-
Visualizing Shikonin's Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to shikonin's bioactivity.
Caption: Shikonin's multifaceted antibacterial mechanism against MRSA.
Caption: Overview of shikonin's diverse antiviral mechanisms.
Caption: A typical experimental workflow for evaluating shikonin's antiviral potential.
Conclusion
Shikonin presents a compelling profile as a natural antimicrobial and antiviral agent. Its ability to act through multiple mechanisms, including direct action on pathogens and modulation of host responses, makes it a promising candidate for further research and development. The data and protocols summarized in this guide offer a solid foundation for scientists and drug developers interested in exploring the therapeutic potential of shikonin and its derivatives in combating infectious diseases. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical applicability of shikonin.
References
- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbs And Phytochemicals: French Study Shows That Shikonin, An Inhibitor of Inflammasomes Can Also Inhibit Epstein-Barr Virus Reactivation! - Thailand Medical News [thailandmedical.news]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Anticancer, Antimicrobial and other Pharmacological Properties of Shikonin and its Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 8. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An effective antimicrobial strategy of colistin combined with the Chinese herbal medicine shikonin against colistin-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of shikonin ester derivative PMM-034 against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the Potentiality of Shikonin Derivatives Inhibiting SARS-CoV-2 Main Protease by Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral activity of shikonin ester derivative PMM-034 against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Shikonin, an inhibitor of inflammasomes, inhibits Epstein-Barr virus reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Extraction of Shikonin from Lithospermum erythrorhizon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of shikonin (B1681659) from the roots of Lithospermum erythrorhizon using ultrasound-assisted extraction (UAE). Shikonin, a potent naphthoquinone, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] This document outlines the optimized parameters for UAE, presents comparative data, and provides step-by-step experimental procedures.
Ultrasound-assisted extraction offers several advantages over traditional methods, such as reduced extraction time, lower solvent consumption, and increased yield of the target compounds.[2] The application of ultrasonic waves creates cavitation bubbles in the solvent, which upon collapsing, generate micro-jets that disrupt the plant cell walls, facilitating the release of shikonin.[4]
Data Presentation: Optimization of Ultrasound-Assisted Extraction Parameters
The efficiency of shikonin extraction is influenced by several key parameters. The following tables summarize the optimized conditions and resulting yields from various studies, providing a comparative basis for experimental design.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Shikonin
| Parameter | Optimized Value | Source Species | Reference |
| Solvent | 95% Ethanol (B145695) | Arnebia euchroma | [2][5] |
| Liquid-to-Solid Ratio | 11:1 (mL/g) | Arnebia euchroma | [1][3][5] |
| Extraction Time | 87 minutes | Arnebia euchroma | [1][3][5] |
| Extraction Temperature | 39°C | Arnebia euchroma | [1][3][5] |
| Ultrasound Power | 93 W | Arnebia euchroma | [1][3][5] |
| Resulting Shikonin Yield | 1.26% | Arnebia euchroma | [1][3][5] |
Table 2: Influence of Single Factors on Shikonin Yield
| Factor | Range Investigated | Optimal Range/Point | Effect on Yield | Reference |
| Liquid-to-Solid Ratio | 1:1 to 20:1 (mL/g) | 11:1 (mL/g) | Yield increases up to the optimal ratio, then plateaus. | [2][5] |
| Extraction Time | 45 - 105 minutes | 45 - 90 minutes | Yield increases significantly and then stabilizes. | [2][5] |
| Extraction Temperature | 10 - 50°C | 30 - 50°C | Yield increases with temperature up to around 40°C. | [2][5] |
| Ultrasound Power | 30 - 150 W | 60 - 120 W | Yield increases with power up to around 90 W. | [2][5] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction of Shikonin
This protocol is based on the optimized parameters identified for efficient shikonin extraction.
Materials and Equipment:
-
Dried roots of Lithospermum erythrorhizon, ground to a fine powder
-
95% Ethanol
-
Ultrasonic bath or probe system with temperature and power control
-
Beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Analytical balance
Procedure:
-
Weigh 10 g of powdered Lithospermum erythrorhizon root and place it into a 250 mL beaker.
-
Add 110 mL of 95% ethanol to achieve a liquid-to-solid ratio of 11:1.
-
Place the beaker in the ultrasonic bath.
-
Set the ultrasonic power to 93 W and the temperature to 39°C.
-
Perform the extraction for 87 minutes.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at 50°C under vacuum to remove the ethanol.
-
The resulting concentrated extract can be freeze-dried to obtain a powdered form of the crude shikonin extract.
Protocol for Quantification of Shikonin using High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Shikonin standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of shikonin standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Methanol:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 516 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.
-
Quantification: Determine the concentration of shikonin in the sample by comparing its peak area with the calibration curve. The shikonin yield can then be calculated as a percentage of the initial dried plant material weight.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of shikonin.
Key Signaling Pathways Modulated by Shikonin
Shikonin's pharmacological effects, particularly its anti-inflammatory and anticancer activities, are attributed to its interaction with various cellular signaling pathways.
References
- 1. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The process of extracting shikonin naphthoquinone compounds from Lithospermum erythrorhizon extract. [greenskybio.com]
- 5. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(+-)-Shikonin In Vitro Cell Viability Assay Using MTT Protocol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the in vitro cell viability of various cell lines upon treatment with (+-)-Shikonin, a potent naphthoquinone isolated from the root of Lithospermum erythrorhizon. The protocol details the widely used MTT [3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric method for determining cellular metabolic activity as an indicator of cell viability. Furthermore, this document summarizes the cytotoxic effects of this compound across a range of cancer cell lines, presenting key quantitative data in tabular format for easy comparison. Additionally, a detailed experimental protocol and diagrams of the experimental workflow and relevant signaling pathways are provided to facilitate the practical application and understanding of Shikonin's mechanism of action.
Introduction
This compound has garnered significant interest in the field of oncology for its demonstrated anti-tumor properties. It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cells.[1] The MTT assay is a fundamental and reliable method to quantify the cytotoxic effects of compounds like Shikonin. This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2] Understanding the precise protocol for this assay in the context of Shikonin treatment is crucial for obtaining reproducible and accurate results.
Data Presentation
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 48 | ~1-2 | [1] |
| PANC-1 | Pancreatic Cancer | 48 | ~1-2 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~1-2 | [1] |
| U2OS | Osteosarcoma | 48 | ~1-2 | [1] |
| A375SM | Melanoma | 24 | >2 | [3] |
| Cal78 | Chondrosarcoma | 24 | 1.5 | [4] |
| SW-1353 | Chondrosarcoma | 24 | 1.1 | [4] |
| A-498 | Kidney Cancer | 24 | >2.5 | [5] |
| CAKI-2 | Kidney Cancer | 24 | >2.5 | [5] |
| SNU-407 | Colon Cancer | 48 | 3 | [6] |
Experimental Protocols
MTT Assay Protocol for Determining Cell Viability
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of Shikonin in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of Shikonin. Include a vehicle control (medium with the same concentration of DMSO as the highest Shikonin concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of Shikonin to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Shikonin-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Shikonin-induced apoptosis.
Conclusion
This application note provides a detailed framework for evaluating the in vitro cytotoxic effects of this compound using the MTT assay. The provided protocol, data tables, and pathway diagrams offer a valuable resource for researchers investigating the anti-cancer properties of this natural compound. Adherence to a standardized protocol is essential for generating reliable and comparable data, which is critical for the advancement of drug discovery and development efforts. The signaling pathway diagram illustrates the complex mechanism by which Shikonin induces apoptosis, primarily through the generation of reactive oxygen species and the modulation of key signaling cascades such as the MAPK and PI3K/AKT pathways.[5][7] This multifaceted mechanism of action underscores the potential of Shikonin as a therapeutic agent in oncology.
References
- 1. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways [biomolther.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Mouse Xenograft Model for Shikonin Anticancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shikonin (B1681659), a major bioactive component isolated from the roots of Lithospermum erythrorhizon, has garnered significant attention for its potent anticancer activities.[1][2][3] Preclinical studies have demonstrated that shikonin and its derivatives can induce various forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, in a wide range of cancer cells.[4][5] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, such as the PI3K/AKT, MAPK, and ROS-mediated pathways, making it a promising candidate for cancer therapy.[1][2][4][6][7]
Mouse xenograft models are a cornerstone of preclinical cancer research, providing an indispensable in vivo platform to evaluate the efficacy and safety of novel therapeutic agents like shikonin.[8] These models, established by implanting human cancer cells or patient-derived tumor tissues into immunodeficient mice, allow for the study of tumor growth and response to treatment in a living organism.[8][9] This document provides detailed application notes and protocols for establishing a robust and reproducible mouse xenograft model to investigate the anticancer effects of shikonin.
Principles of Xenograft Models
There are two primary types of xenograft models:
-
Cell-line-derived xenografts (CDX): These are established by implanting cultured human cancer cell lines into immunodeficient mice. CDX models are highly reproducible and are ideal for initial efficacy screening.[8]
-
Patient-derived xenografts (PDX): These are created by implanting tumor fragments directly from a patient into a mouse. PDX models are considered to better represent the heterogeneity and molecular characteristics of the original tumor.[8][9]
The choice of model depends on the specific research objectives. For foundational studies on shikonin's efficacy, CDX models are often the preferred starting point.
Anticancer Mechanisms of Shikonin
Shikonin's anticancer activity is attributed to its ability to modulate multiple cellular pathways:
-
Induction of Apoptosis and Necroptosis: Shikonin can trigger programmed cell death through both caspase-dependent apoptosis and RIPK1/RIPK3/MLKL-mediated necroptosis.[6]
-
Reactive Oxygen Species (ROS) Generation: A primary mechanism of shikonin is the induction of intracellular ROS, which can lead to oxidative stress and subsequent cell death.[4]
-
Inhibition of Signaling Pathways: Shikonin has been shown to inhibit key cancer-promoting pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][2][7][10]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.[11]
-
Suppression of Angiogenesis: Shikonin can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[12]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HCT-116 colorectal cancer).
-
Animals: 6-8 week old female athymic nude mice (or other suitable immunodeficient strain).
-
Shikonin: High-purity shikonin powder.
-
Vehicle for Shikonin: A suitable solvent for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and PBS).[13]
-
Cell Culture Media and Reagents: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Anesthetics: Ketamine/xylazine cocktail or isoflurane.
-
Surgical Tools: Sterile scalpels, forceps, and scissors.
-
Other: Sterile PBS, syringes, needles, digital calipers, and an analytical balance.
Detailed Methodologies
2.2.1. Cell Culture and Preparation
-
Culture the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells twice with sterile PBS and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until implantation.
2.2.2. Animal Handling and Tumor Cell Implantation
-
Acclimatize the mice to the animal facility for at least one week before the experiment.[14]
-
Anesthetize the mouse using an appropriate anesthetic.[15]
-
Shave the fur on the right flank of the mouse and sterilize the area with an alcohol wipe.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the prepared flank.[8]
-
Monitor the mice regularly for tumor formation.
2.2.3. Shikonin Preparation and Administration
-
Prepare a stock solution of shikonin in DMSO.
-
On the day of treatment, dilute the stock solution with the vehicle to the desired final concentration. A common vehicle consists of 10% DMSO, 20% Cremophor:ethanol (3:1), and 70% PBS.[13]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[8][15]
-
Administer shikonin (e.g., 1-5 mg/kg body weight) or the vehicle control to the mice via intraperitoneal (i.p.) injection daily or on a predetermined schedule.[11][16]
2.2.4. Monitoring and Data Collection
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[8]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[8][17]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[11]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[14][18] Key ethical principles include:
-
Respect for animal dignity: Treat animals with respect for their intrinsic value.[19]
-
The 3Rs (Replacement, Reduction, Refinement): Strive to replace animal use where possible, reduce the number of animals used, and refine procedures to minimize suffering.[19][20][21]
-
Minimizing Suffering: Use appropriate anesthesia and analgesia to minimize any pain or distress to the animals.[19]
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Tumor Growth and Body Weight
| Group | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Initial Body Weight (g) | Final Body Weight (g) |
| 1 | Vehicle | Mean ± SD | Mean ± SD | - | Mean ± SD | Mean ± SD |
| 2 | Shikonin (Dose 1) | Mean ± SD | Mean ± SD | % | Mean ± SD | Mean ± SD |
| 3 | Shikonin (Dose 2) | Mean ± SD | Mean ± SD | % | Mean ± SD | Mean ± SD |
Excised Tumor Weight
| Group | Treatment | Final Tumor Weight (g) |
| 1 | Vehicle | Mean ± SD |
| 2 | Shikonin (Dose 1) | Mean ± SD |
| 3 | Shikonin (Dose 2) | Mean ± SD |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mouse xenograft model.
Shikonin-Induced PI3K/AKT Signaling Pathway Inhibition
Caption: Shikonin inhibits the PI3K/AKT signaling pathway.
Shikonin-Induced MAPK Signaling Pathway Activation
Caption: Shikonin activates MAPK signaling via ROS.
Conclusion
This document provides a comprehensive guide for establishing a mouse xenograft model to evaluate the anticancer properties of shikonin. By following these detailed protocols, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound. Adherence to ethical guidelines is paramount throughout the experimental process to ensure the welfare of the animals and the integrity of the research. The provided data tables and pathway diagrams offer a framework for the clear presentation and interpretation of experimental findings.
References
- 1. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 4. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Shikonin Causes an Apoptotic Effect on Human Kidney Cancer Cells through Ras/MAPK and PI3K/AKT Pathways [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 10. Shikonin Induces Apoptosis through Reactive Oxygen Species/Extracellular Signal-Regulated Kinase Pathway in Osteosarcoma Cells [jstage.jst.go.jp]
- 11. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 18. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. forskningsetikk.no [forskningsetikk.no]
- 20. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unige.ch [unige.ch]
Total Synthesis and Purification Protocol for (+-)-Shikonin: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the total synthesis and subsequent purification of (±)-shikonin. This naphthoquinone, naturally occurring as the R-enantiomer, is a potent bioactive compound with significant interest in medicinal chemistry and drug development. The following protocols are compiled from established synthetic routes and purification methodologies to guide laboratory-scale production.
Data Presentation: Synthesis and Purification Metrics
The following table summarizes key quantitative data associated with the total synthesis and purification of (±)-shikonin. It is important to note that yields can vary based on reaction scale and optimization of conditions.
| Parameter | Value | Source |
| Total Synthesis | ||
| Starting Material | Naphthalene formaldehyde (B43269) (protected) | [1] |
| Overall Yield | 79.5% (Final product from protected intermediate) | [1] |
| Purification | ||
| Crude Purity (Post-synthesis) | Not explicitly stated, requires purification | |
| Column Chromatography Purity | >95% | [2] |
| Recrystallization Purity | 100% (from a commercial sample) | [2] |
| Final Product Form | Red needle-like crystals | [1] |
| Melting Point | 147-148 °C | [1] |
Experimental Protocols
The following sections detail the experimental procedures for the total synthesis of racemic shikonin (B1681659), followed by its purification.
Part 1: Total Synthesis of (±)-Shikonin (Shikalkin)
This protocol is based on the foundational synthesis of shikalkin, the racemic mixture of shikonin and its enantiomer, alkannin (B1664780).[3]
Step 1: Synthesis of the Diol Intermediate
-
To a solution of the Grignard reagent prepared from bromobutan-3-one ethyl acetal, add 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde.
-
The reaction mixture is then treated with methyl iodide in the presence of a Grignard reagent to yield the corresponding diol.
Step 2: Oxidation to the Naphthoquinone Core
-
The diol from the previous step is oxidized using ceric ammonium (B1175870) nitrate (B79036) (CAN) to form the 1,4-naphthoquinone (B94277) core.
Step 3: Demethylation to Tetraol
-
The resulting naphthoquinone is demethylated using silver (I) oxide and nitric acid to yield the tetraol intermediate.
Step 4: Acetylation
-
The tetraol is acetylated with acetic anhydride (B1165640) in pyridine (B92270), which selectively acetylates the phenolic hydroxyl groups, leaving the tertiary alcohol free.
Step 5: Dehydration and Formation of Triacetylshikalkin
-
The tertiary alcohol of the triacetate is dehydrated using thionyl chloride in pyridine at 38°C for 7 minutes. This reaction produces a mixture of triacetylshikalkin and its vinylidene isomer.
Step 6: Saponification to (±)-Shikonin
-
The triacetylshikalkin is isolated from the mixture via silica (B1680970) gel chromatography.
-
Saponification of the purified triacetylshikalkin with 1 M sodium hydroxide (B78521) yields crude (±)-shikonin.
Part 2: Purification of (±)-Shikonin
Following the total synthesis, the crude (±)-shikonin requires purification to remove byproducts and unreacted reagents.
Protocol 2.1: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in n-hexane.
-
Sample Loading: Dissolve the crude (±)-shikonin in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of n-hexane and dichloromethane, followed by chloroform. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:dichloromethane (9:1 to 1:1)
-
100% dichloromethane
-
dichloromethane:chloroform (9:1 to 1:1)
-
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified (±)-shikonin.
Protocol 2.2: Recrystallization
-
Solvent Selection: Dissolve the purified (±)-shikonin from the column chromatography step in a minimal amount of hot acetone (B3395972) or ethyl acetate.[1]
-
Crystal Formation: Slowly cool the solution to room temperature, and then place it in a refrigerator to facilitate crystal growth. Red, needle-like crystals of (±)-shikonin should form.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent (the same solvent used for recrystallization), and dry under vacuum to obtain the final, highly purified product.
Visualizations
The following diagrams illustrate the workflow of the total synthesis and purification processes.
Caption: Overall workflow for the total synthesis and purification of (±)-shikonin.
Caption: Detailed workflow for the purification of synthetic (±)-shikonin.
References
Shikonin: A Potent Inducer of Apoptosis in Melanoma Cell Lines
Application Notes and Protocols for Researchers
Shikonin (B1681659), a naturally occurring naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has emerged as a promising agent in oncology research due to its demonstrated anti-tumor activities.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing shikonin to induce apoptosis in melanoma cell lines. This document outlines the underlying mechanisms of action, detailed experimental protocols, and quantitative data to facilitate the study of shikonin's therapeutic potential against melanoma.
Mechanism of Action
Shikonin induces programmed cell death, or apoptosis, in melanoma cells through multiple interconnected signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress and activates the p38 mitogen-activated protein kinase (MAPK) pathway.[3][6][7][8][9] This cascade of events leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Key molecular events in shikonin-induced apoptosis in melanoma cells include:
-
MAPK Pathway Activation: Shikonin treatment leads to the increased phosphorylation of key proteins in the MAPK pathway, including ERK1/2, JNK, and p38.[1][2][10] This activation is a central driver of the apoptotic process.
-
Regulation of Bcl-2 Family Proteins: Shikonin alters the balance of Bcl-2 family proteins, promoting apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[1][11]
-
Caspase Activation and PARP Cleavage: The apoptotic signaling cascade culminates in the activation of caspases, key executioner enzymes of apoptosis. This leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6][12]
-
PI3K/Akt Pathway Inhibition: Shikonin has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
-
STAT3 Signaling Inhibition: Shikonin can suppress the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in melanoma cell survival and metastasis.[13]
Quantitative Data Summary
The efficacy of shikonin in inducing cell death in various melanoma cell lines has been quantified through several studies. The following tables summarize key quantitative data.
Table 1: IC50 Values of Shikonin in Melanoma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| A375SM | MTT | 24 hours | Significant viability reduction at >2 µM | [1] |
| A375 | Alamar Blue | 48 hours | 4.59 ± 0.79 µM | [14] |
| A375 | Alamar Blue | 72 hours | 3.13 ± 0.46 µM | [14] |
| WM9 | XTT | Not Specified | Nano-molar range | [2][11] |
| MUG-Mel 2 | XTT | Not Specified | Nano-molar range | [2][11] |
Table 2: Apoptosis Induction in A375SM Cells Treated with Shikonin for 24 Hours (Annexin V/PI Staining)
| Shikonin Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| 0 (Control) | 4.01 | 11.34 | 15.35 | [1] |
| 2 | 10.32 | 13.78 | 24.10 | [1] |
| 4 | 24.13 | 18.61 | 42.74 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of shikonin on melanoma cell lines.
Cell Culture and Shikonin Treatment
-
Cell Lines: Human melanoma cell lines such as A375, A375SM, WM9, MUG-Mel 2, or mouse melanoma cell line B16-F10 can be used.[11][14]
-
Culture Medium: Culture cells in a suitable medium such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[11]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Shikonin Preparation: Prepare a stock solution of shikonin in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. A vehicle control group (medium with the same concentration of DMSO without shikonin) should be included in all experiments.[15]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 2 × 10⁴ cells/ml and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of shikonin (e.g., 0, 1, 2, 3, 4 µM) for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 40 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16]
-
Cell Seeding and Treatment: Seed melanoma cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of shikonin (e.g., 0, 2, 4 µM) for 24 hours.[1]
-
Cell Harvesting: Detach the cells using trypsin-EDTA, centrifuge, and wash the cell pellets with cold PBS.[1]
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer to a concentration of 2 × 10⁵ cells/ml. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2][16] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][16]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.[1][15]
-
Cell Lysis: After shikonin treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[2]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-p38, Bax, Bcl-2, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[2]
Visualizations
The following diagrams illustrate the experimental workflow for studying shikonin's effects and the key signaling pathways involved in shikonin-induced apoptosis in melanoma cells.
References
- 1. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Shikonin induces apoptosis and prosurvival autophagy in human melanoma A375 cells via ROS-mediated ER stress and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 9. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SK119, a Novel Shikonin Derivative, Leads to Apoptosis in Melanoma Cell Lines and Exhibits Synergistic Effects with Vemurafenib and Cobimetinib | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Standard Protocol for In Vitro Treatment of Glioma Cells with (+-)-Shikonin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro treatment of glioma cells with (+-)-shikonin, a potent naphthoquinone compound derived from the root of Lithospermum erythrorhizon. Shikonin (B1681659) has demonstrated significant anti-tumor activity in various cancer models, including glioma, primarily through the induction of apoptosis and necroptosis.[1][2] These protocols are intended for researchers in academia and industry exploring the therapeutic potential of shikonin against glioma.
Introduction to Shikonin's Anti-Glioma Activity
Shikonin exerts its cytotoxic effects on glioma cells through multiple mechanisms. It is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][4][5] Key signaling pathways implicated in shikonin's action include the downregulation of CD147, inhibition of the PI3K/Akt pathway, and modulation of proteins involved in programmed cell death, such as RIP1 and RIP3.[1][6][7][8] Studies have shown that shikonin can induce both apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis) in a dose- and time-dependent manner in various glioma cell lines.[1][2][6]
Data Presentation: Quantitative Effects of Shikonin on Glioma Cells
The following tables summarize key quantitative data from published studies on the effects of shikonin on different glioma cell lines.
Table 1: IC50 Values of Shikonin in Glioma Cell Lines
| Cell Line | Incubation Time | IC50 Value (µM) | Reference |
| U251 | 24 h | 2.39 | [1] |
| U251 | 24 h | 1.84 ± 0.34 | [8] |
| U87MG | 3 h | ~10.0 | [9] |
| U87MG | 24 h | 2.02 ± 0.44 | [8] |
| C6 | 3 h | 5.85 | [9] |
| SHG-44 | 3 h | ~4.0 | [10] |
| U373 | 3 h | ~6.0 | [10] |
Table 2: Apoptosis Rates Induced by Shikonin in Glioma Cells
| Cell Line | Shikonin Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| U251 | 0.5 - 4.0 | 24 | Dose-dependent increase | [1] |
| U251 | 12 | 24 | 49.15 | [11] |
| U87MG | 12 | 24 | 37.67 | [11] |
| T98G | 12 | 24 | 60.97 | [11] |
| A172 | 12 | 24 | 27.27 | [11] |
| Hs683 | Not specified | Not specified | Dose-dependent increase up to 37.5% | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of shikonin on glioma cells.
Cell Culture
-
Cell Lines: Human glioma cell lines such as U251, U87MG, T98G, A172, and rat glioma cell line C6 are commonly used.[1][2][11]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or MEM, supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
Preparation of Shikonin Stock Solution
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[13]
-
Storage: Store the stock solution at -20°C.
-
Working Concentrations: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Glioma cells
-
Complete culture medium
-
Shikonin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed glioma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14]
-
Incubate the plates overnight to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of shikonin or vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Materials:
-
6-well plates
-
Glioma cells
-
Complete culture medium
-
Shikonin working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed glioma cells into 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well.[1]
-
After 24 hours, treat the cells with various concentrations of shikonin for the desired duration.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analyze the stained cells by flow cytometry within 1 hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Western Blot Analysis
This technique is used to detect specific protein expression levels to elucidate the molecular mechanisms of shikonin's action.
-
Materials:
-
6-well plates or larger culture dishes
-
Glioma cells
-
Shikonin working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against CD147, p-Akt, Akt, RIP1, RIP3, Bax, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Seed and treat glioma cells with shikonin as described for other assays.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of Shikonin in Glioma Cells
Caption: Shikonin-induced signaling pathways in glioma cells.
Experimental Workflow for In Vitro Shikonin Treatment
Caption: General workflow for shikonin treatment of glioma cells.
References
- 1. Shikonin inhibits proliferation and induces apoptosis in glioma cells via downregulation of CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin kills glioma cells through necroptosis mediated by RIP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Oxidative Stress Mechanism of Shikonin in Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel multiple apoptotic mechanism of shikonin in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Oxidative Stress Mechanism of Shikonin in Human Glioma Cells | PLOS One [journals.plos.org]
- 6. Shikonin induces glioma cell necroptosis in vitro by ROS overproduction and promoting RIP1/RIP3 necrosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential targets and treatments affect oxidative stress in gliomas: An overview of molecular mechanisms [frontiersin.org]
- 8. RETRACTED: Shikonin Inhibits the Migration and Invasion of Human Glioblastoma Cells by Targeting Phosphorylated β-Catenin and Phosphorylated PI3K/Akt: A Potential Mechanism for the Anti-Glioma Efficacy of a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin Kills Glioma Cells through Necroptosis Mediated by RIP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophilin A contributes to shikonin-induced glioma cell necroptosis and promotion of chromatinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Induces Glioma Necroptosis, Stemness Decline, and Impedes (Immuno)Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin induces tumor apoptosis in glioma cells via endoplasmic reticulum stress, and Bax/Bak mediated mitochondrial outer membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Shikonin inhibits epithelial-mesenchymal transition in glioblastoma cells by upregulating p53 and promoting miR-361-5p level to suppress ZEB1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration and Dosing of Shikonin for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical animal studies have demonstrated its potential as an anti-cancer, anti-inflammatory, neuroprotective, and wound-healing agent.[3][4][5][6] This document provides detailed application notes and standardized protocols for the in vivo administration and dosing of shikonin in animal models, intended to guide researchers in designing and executing robust and reproducible experiments.
Data Presentation: Dosing Regimens of Shikonin in Animal Models
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of effective dosing regimens for shikonin in different therapeutic contexts.
Table 1: Anti-Cancer Applications of Shikonin
| Animal Model | Cancer Type | Route of Administration | Vehicle | Dose Range | Dosing Frequency & Duration | Key Findings |
| Male KMF Mice | Leukemia (P388) | Intraperitoneal (i.p.) | 10% DMSO, 15% ethanol (B145695), 75% PBS | 4 mg/kg/day | Daily for 7 days | Significantly increased survival rate.[3] |
| Male KMF Mice | Hepatoma (H22) | Intraperitoneal (i.p.) | 10% DMSO, 15% ethanol, 75% PBS | 4.0 or 8.0 mg/kg | Daily for 7 days | Inhibited tumor growth by 45% and 56% respectively.[3] |
| Nude Mice | Human Prostate Cancer (PC-3) | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | Associated with proteasome-inhibitory and cell death-inducing activities.[3] |
| BALB/c Nude Mice | Colorectal Cancer (HCT-116, HCT-15) | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | Significantly inhibited tumor growth.[7] |
| BALB/c Nude Mice | Glioma | Intraperitoneal (i.p.) | Not specified | 2 mg/kg | Not specified | Significantly reduced tumor volume and weight.[7] |
| SCID Mice | Human Melanoma (B16) | Intraperitoneal (i.p.) | Not specified | 0.1-10 mg/kg | Daily for 9 days | Inhibited tumor growth in a dose-dependent manner.[8] |
| Nude Mice | Colon Cancer (SW480) | Not specified | Not specified | 3, 6 mg/kg | For 30 days | Exerted anticancer activities and induced apoptosis.[9] |
Table 2: Anti-Inflammatory and Analgesic Applications of Shikonin
| Animal Model | Condition | Route of Administration | Vehicle | Dose Range | Dosing Frequency & Duration | Key Findings |
| Rats | Mechanical Hyperalgesia | Intraperitoneal (i.p.) | Not specified | 3 and 10 mg/kg | Single dose | Produced dose-dependent analgesia (35% and 67% reversal of hyperalgesia).[10] |
| Rats | Mechanical Hyperalgesia | Oral | Not specified | 30 mg/kg | Single dose | Showed 39% reversal of hyperalgesia.[10] |
| Rats | Formalin-induced Pain | Intraperitoneal (i.p.) | Not specified | 10 mg/kg | Single dose | Inhibited paw flinching by ~71%.[10] |
| Mouse Models | Inflammation | Not specified | Not specified | 1 and 4 mg/kg | Not specified | Yielded ~45% and 65% inhibition in two different models.[4] |
| Mice | LPS-induced Endotoxin (B1171834) Shock | Intraperitoneal (i.p.) | Not specified | 2.5 mg/kg | Single dose | Significantly protected mice against endotoxin shock.[11] |
| Balb/c Mice | DSS-induced Colitis | Oral gavage | Not specified | 6.125-25 mg/kg | Daily for 7 days | Attenuated overall symptoms and reduced colonic injury.[8] |
Table 3: Neuroprotective and Other Applications of Shikonin
| Animal Model | Condition | Route of Administration | Vehicle | Dose Range | Dosing Frequency & Duration | Key Findings |
| Mice | Cerebral Ischemia/Reperfusion | Intragastric (i.g.) | Maize oil | 12.5, 25, and 50 mg/kg | Three times before ischemia and once 2h after | Significantly decreased neurological deficit scores and infarct size.[12] |
| C57B1/6 Male Mice | Alcoholic Encephalopathy | Intragastric | Not specified | Not specified | Prolonged administration | Normalized exploratory behavior and conditioned reflex activity.[5][13] |
| Rats | Chronic Cerebral Hypoperfusion | Gavage | Not specified | 10 and 25 mg/kg/day | For 2 weeks | Alleviated injuries to hippocampal neurons.[14] |
| C57BL/6 Mice | Traumatic Brain Injury | Oral | Not specified | 50 mg/kg | For 3 consecutive days before TBI | Improved survival of transplanted human umbilical cord mesenchymal stem cells.[15] |
| NC/Nga Mice | Allergic Dermatitis | Topical | Not specified | Not specified | Not specified | Improved allergic dermatitis and promoted wound healing.[6] |
Experimental Protocols
Protocol 1: Preparation of Shikonin for Intraperitoneal (IP) Injection
Objective: To prepare a sterile solution of shikonin suitable for intraperitoneal administration in rodents.
Materials:
-
Shikonin powder (>98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve shikonin powder in DMSO to create a high-concentration stock solution (e.g., 50 mM).[13]
-
Vortex thoroughly to ensure complete dissolution. Store aliquots at -80°C to maintain stability.
-
-
Working Solution Preparation (Example for a 4 mg/kg dose in a 25g mouse):
-
Calculation:
-
Dose (mg) = 4 mg/kg * 0.025 kg = 0.1 mg
-
Assuming a stock concentration of 10 mg/mL in DMSO.
-
Volume of stock = 0.1 mg / 10 mg/mL = 0.01 mL (10 µL)
-
-
Vehicle Composition: A commonly used vehicle is a mixture of DMSO, ethanol, and PBS.[3] A typical ratio is 10% DMSO, 15% ethanol, and 75% PBS.
-
Preparation:
-
In a sterile tube, add the calculated volume of the shikonin stock solution (10 µL).
-
Add the required volume of ethanol (e.g., for a final injection volume of 100 µL, add 15 µL of ethanol).
-
Add the required volume of sterile PBS to reach the final desired volume (e.g., 75 µL).
-
Vortex the solution gently to mix. The final DMSO concentration should be kept low (typically ≤10%) to minimize toxicity.
-
-
-
Administration:
-
Warm the final shikonin solution to room temperature before injection.
-
Administer the solution via intraperitoneal injection using a 25-27 gauge needle. The injection volume should typically not exceed 10 mL/kg.
-
Workflow for IP Injection Preparation
Caption: Workflow for preparing shikonin for intraperitoneal injection.
Protocol 2: Preparation and Administration of Shikonin via Oral Gavage
Objective: To prepare a suspension of shikonin in an oil-based vehicle for oral administration to rodents.
Materials:
-
Shikonin powder (>98% purity)
-
Vehicle: Maize oil or other suitable edible oil
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes
-
Balance
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Preparation of Shikonin Suspension:
-
Weigh the required amount of shikonin powder based on the desired dose and number of animals.
-
If the powder is not fine, gently grind it using a mortar and pestle to ensure a uniform particle size.
-
In a suitable container, add the shikonin powder to the maize oil.
-
Vortex or sonicate the mixture until a homogenous suspension is formed. Ensure there are no large aggregates.
-
-
Administration:
-
Accurately weigh each animal to calculate the individual dose volume. The maximum recommended volume for oral gavage in rodents is typically 10 mL/kg.[16][17]
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Administer the shikonin suspension slowly.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Workflow for Oral Gavage Administration
Caption: Workflow for preparing and administering shikonin via oral gavage.
Protocol 3: Preparation of a Simple Topical Formulation of Shikonin
Objective: To prepare a basic ointment formulation for the topical application of shikonin.
Materials:
-
Shikonin powder (>98% purity)
-
Ointment base (e.g., petroleum jelly, lanolin, or a commercially available hydrophilic ointment base)
-
Spatula
-
Ointment slab or glass plate
Procedure:
-
Formulation Preparation:
-
Weigh the desired amount of shikonin powder and the ointment base. The concentration of shikonin will depend on the specific application.
-
Place the shikonin powder on the ointment slab.
-
Add a small amount of the ointment base and triturate with the spatula until a smooth, uniform paste is formed (levigation). This step ensures that the powder is finely dispersed and prevents a gritty texture in the final product.
-
Gradually add the remaining ointment base in small portions, mixing thoroughly after each addition until the shikonin is evenly distributed throughout the base.
-
-
Application:
-
If necessary, shave the application site on the animal to ensure direct contact of the formulation with the skin.
-
Apply a thin, even layer of the shikonin ointment to the designated area using a sterile applicator.
-
For studies requiring controlled dosing, the area of application can be standardized (e.g., using a template), and the amount of ointment applied can be weighed.
-
Protocol 4: General Protocol for an In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of shikonin in rodents. This protocol provides a general framework; for regulatory submissions, strict adherence to the specific OECD guideline is required.
Animals:
-
Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are typically recommended.
Procedure:
-
Dose Preparation: Prepare the shikonin formulation as described in Protocol 2.
-
Sighting Study (Optional but recommended):
-
Dose a single animal at a starting dose (e.g., 300 mg/kg).
-
Observe the animal for signs of toxicity for up to 48 hours.
-
If the animal survives, dose another animal at a higher dose. If it dies, dose another animal at a lower dose.
-
-
Main Study:
-
Based on the sighting study, select a starting dose.
-
Dose a group of three animals with the selected dose.
-
Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before the test substance is administered and at least weekly thereafter.
-
Record the time of death if it occurs.
-
-
Endpoint: The study is complete when no more deaths are expected, and the surviving animals appear to be recovering, typically after 14 days. A gross necropsy of all animals is performed.
-
Data Analysis: The results are used to classify the substance according to its toxicity.
Protocol 5: General Protocol for a Pharmacokinetic Study of Shikonin
Objective: To determine the pharmacokinetic profile of shikonin in rodents following a single administration.
Animals:
-
Male or female rats or mice, depending on the study design. Cannulated animals are often preferred for ease of repeated blood sampling.
Procedure:
-
Dose Administration: Administer shikonin via the desired route (e.g., IV bolus for bioavailability studies, or the intended therapeutic route).
-
Blood Sampling:
-
Collect serial blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
For mice, serial microsampling from the tail vein or saphenous vein is recommended to reduce the number of animals required.[3]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma and store it at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of shikonin in plasma and tissue homogenates.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, such as Cmax, Tmax, AUC, half-life (t1/2), clearance, and volume of distribution.
-
Signaling Pathways Modulated by Shikonin
Shikonin exerts its pharmacological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes.
Inhibition of the NF-κB Signaling Pathway
Shikonin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival.[3][4] It achieves this, in part, through the inhibition of the proteasome, which prevents the degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the transcription of pro-inflammatory and pro-survival genes.
Caption: Shikonin inhibits the NF-κB pathway via proteasome inhibition.
Suppression of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells, promoting proliferation, survival, and metastasis. Shikonin has been demonstrated to inhibit the phosphorylation and dimerization of STAT3, thereby preventing its nuclear translocation and the subsequent transcription of target genes involved in tumorigenesis.[11][12]
Caption: Shikonin suppresses the STAT3 signaling pathway.
Inhibition of the Proteasome
The ubiquitin-proteasome system is essential for the degradation of cellular proteins, and its dysregulation is implicated in diseases like cancer. Shikonin directly inhibits the chymotrypsin-like activity of the proteasome.[3][20] This leads to the accumulation of ubiquitinated proteins and specific proteasome substrates, such as p27 and Bax, which can trigger cell cycle arrest and apoptosis.
Caption: Shikonin induces apoptosis by inhibiting the proteasome.
Conclusion
Shikonin is a promising natural compound with multifaceted therapeutic potential. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers initiating in vivo studies with shikonin. Adherence to standardized procedures for formulation, administration, and evaluation will enhance the reproducibility and translational relevance of preclinical findings. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. cdn2.hubspot.net [cdn2.hubspot.net]
- 13. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 17. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
Application Notes and Protocols for Shikonin-Loaded Liposomes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for the preparation of shikonin-loaded liposomes, a promising drug delivery system for this potent therapeutic agent. Shikonin (B1681659), a naturally occurring naphthoquinone, exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, its poor water solubility and potential for off-target toxicity necessitate advanced drug delivery strategies to enhance its therapeutic efficacy and safety.[1] Liposomal encapsulation offers a viable solution by improving shikonin's bioavailability and enabling targeted delivery.
This document outlines detailed protocols for three common liposome (B1194612) preparation methods: thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection. It also includes a compilation of quantitative data from various studies to aid in the selection of the most appropriate formulation strategy. Furthermore, we present a visualization of the key signaling pathway involved in shikonin-induced apoptosis and a general experimental workflow for the preparation and characterization of shikonin-loaded liposomes.
I. Liposome Preparation Techniques: A Comparative Overview
The choice of preparation method significantly influences the physicochemical properties of shikonin-loaded liposomes, such as particle size, encapsulation efficiency, and stability. The following sections provide detailed protocols for three widely used techniques.
Thin-Film Hydration Method
The thin-film hydration method is a simple and widely used technique for preparing liposomes.[3][4][5] It involves the dissolution of lipids and shikonin in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to produce unilamellar vesicles of a desired size.[4][5]
Experimental Protocol:
-
Lipid and Drug Dissolution:
-
Dissolve the desired lipids (e.g., Egg Phosphatidylcholine (EPC), Cholesterol) and shikonin in a suitable organic solvent or solvent mixture (e.g., chloroform (B151607), chloroform:methanol) in a round-bottom flask.[5]
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[6]
-
To ensure complete removal of the organic solvent, the flask can be flushed with a stream of inert gas (e.g., nitrogen or argon) and left under vacuum for an extended period.[5]
-
-
Hydration:
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:
-
Reverse-Phase Evaporation Method
The reverse-phase evaporation technique is known for its ability to encapsulate a larger volume of the aqueous phase, leading to higher encapsulation efficiencies for hydrophilic drugs.[7] For a lipophilic drug like shikonin, this method can still be advantageous in forming stable, unilamellar vesicles. The method involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent.[7][8]
Experimental Protocol:
-
Lipid and Drug Dissolution:
-
Dissolve the lipids and shikonin in an organic solvent mixture (e.g., chloroform and methanol).[7]
-
-
Emulsion Formation:
-
Add a small volume of aqueous buffer to the lipid-organic solvent mixture.
-
Sonicate the mixture to form a stable water-in-oil microemulsion.[7]
-
-
Organic Solvent Removal:
-
Purification and Sizing:
-
The resulting liposome suspension can be purified to remove any remaining organic solvent and non-encapsulated drug.
-
Similar to the thin-film method, extrusion can be used to achieve a more uniform size distribution.[8]
-
Ethanol Injection Method
The ethanol injection method is a rapid and simple technique that avoids the use of chlorinated solvents.[9][10] It involves the injection of an ethanolic solution of lipids and shikonin into an aqueous phase, leading to the spontaneous formation of liposomes.[9][11]
Experimental Protocol:
-
Lipid and Drug Dissolution:
-
Dissolve the lipids and shikonin in ethanol.[12]
-
-
Injection:
-
Rapidly inject the ethanolic lipid solution into a vigorously stirring aqueous buffer.[9][11] The rapid dilution of ethanol causes the phospholipids (B1166683) to precipitate and self-assemble into liposomes.[11]
-
-
Ethanol Removal:
-
Remove the ethanol from the liposome suspension, typically by dialysis or rotary evaporation.[12]
-
-
Sizing (Optional):
-
While this method often produces small unilamellar vesicles directly, further sizing by extrusion can be performed to achieve a narrower size distribution.[11]
-
II. Quantitative Data Summary
The following tables summarize the physicochemical properties of shikonin-loaded liposomes prepared using different methods, as reported in the literature. These values can serve as a reference for researchers to optimize their formulations.
Table 1: Physicochemical Properties of Shikonin-Loaded Liposomes (Thin-Film Hydration Method)
| Lipid Composition | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Isovaleryl Shikonin, Lecithin, Cholesterol | 1:30.65:3.47 (by mass) | 117.48 | 0.246 | -13.59 | 90.03 | [13] |
| EPC, Cholesterol, DSPE-PEG2000, Shikonin | 20:10:2:4 | < 125 | ~0.21 | -16.32 ± 1.45 | Not Reported | [6] |
| RGD-modified: EPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-RGD, Shikonin | 20:10:1.6:0.4:4 | < 125 | ~0.21 | -15.37 ± 0.91 | Not Reported | [6] |
Table 2: Physicochemical Properties of Shikonin-Loaded Liposomes (Other Methods)
| Preparation Method | Lipid Composition | Molar/Mass Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Load (%) | Reference |
| Film Formation | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 4.6 ± 0.17 | [14] |
| PEGylated Liposomes | EPC | Not Specified | 93 - 125 | Lower than conventional | -17.8 to -20.5 | 71.8 - 91.2 | [15] |
| PEGylated Liposomes | DSPC | Not Specified | 93 - 125 | Lower than conventional | -17.8 to -20.5 | 71.8 - 91.2 | [15] |
III. Visualization of Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for preparing and characterizing shikonin-loaded liposomes and the key signaling pathway of shikonin-induced apoptosis.
Caption: Experimental workflow for shikonin-loaded liposome preparation and characterization.
Caption: Shikonin-induced apoptotic signaling pathway.
IV. Conclusion
The preparation of shikonin-loaded liposomes presents a promising strategy to overcome the challenges associated with the clinical application of this potent natural compound. The choice of preparation method—thin-film hydration, reverse-phase evaporation, or ethanol injection—should be guided by the desired physicochemical characteristics of the final formulation, such as particle size and encapsulation efficiency. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of drug delivery to develop optimized shikonin-loaded liposomal formulations for various therapeutic applications. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of these advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 6. Anticancer Efficacy of Targeted Shikonin Liposomes Modified with RGD in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hielscher.com [hielscher.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Preparation Process and Quality Evaluation of Isovaleryl Shikonin Liposomes [journal11.magtechjournal.com]
- 14. Preparation of shikonin liposome and evaluation of its in vitro antibacterial and in vivo infected wound healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving (+-)-shikonin solubility in aqueous solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (+)-shikonin in cell culture, with a specific focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using (+)-shikonin in aqueous solutions for cell culture?
A1: The primary challenge is the poor water solubility of (+)-shikonin, a hydrophobic plant polyphenol.[1][2] This can lead to precipitation in cell culture media, resulting in inconsistent and unreliable experimental outcomes.
Q2: What is the most common method to dissolve (+)-shikonin for in vitro experiments?
A2: The most common and straightforward method is to first dissolve (+)-shikonin in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is frequently used for this purpose.[3][4][5][6][7] This stock solution is then diluted to the final working concentration in the cell culture medium.
Q3: What are the recommended concentrations for a DMSO stock solution of shikonin (B1681659)?
A3: Stock solution concentrations typically range from 10 mM to 50 mM in DMSO.[3][6][7] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, generally below 0.5% (v/v).[8]
Q4: Are there alternative methods to improve the aqueous solubility of shikonin besides using DMSO?
A4: Yes, several advanced drug delivery systems have been developed to enhance the solubility and bioavailability of shikonin. These include:
-
Nanoparticle Encapsulation: Formulating shikonin into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can significantly improve its stability and solubility in aqueous environments.[1][9][10][11][12]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating shikonin within β-cyclodextrins can form host-guest complexes that increase its solubility and stability.[13][14]
Q5: What are the known cellular targets and mechanisms of action of shikonin?
A5: Shikonin exhibits potent anti-tumor activity through multiple mechanisms. It primarily targets mitochondria, leading to an overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3][15] This triggers downstream events including:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of shikonin in cell culture medium. | The final concentration of shikonin exceeds its solubility limit in the aqueous medium. | Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%, and not exceeding 0.5%) by using a more concentrated stock solution and performing serial dilutions.[8] Consider using a solubility-enhancing formulation like shikonin-loaded nanoparticles or cyclodextrin complexes.[1][13] |
| High background toxicity in control cells. | The concentration of the solvent (e.g., DMSO) is too high and is causing cellular stress or death. | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for sensitive cells and not exceeding 0.5% for most cell lines.[8] |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution of the shikonin stock solution or degradation of shikonin over time. | Ensure the shikonin is fully dissolved in the stock solution. Gentle vortexing or sonication can aid dissolution.[19] Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6] Protect the stock solution from light. |
| Difficulty in achieving desired therapeutic effect at low concentrations. | Poor bioavailability of shikonin in its free form. | Utilize nanoparticle or liposomal formulations of shikonin. These delivery systems can enhance cellular uptake and improve the therapeutic efficacy of the compound.[9][10][11][12] |
Quantitative Data Summary
Table 1: Solubility of (+)-Shikonin in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | ~57 mg/mL (197.71 mM) | [20] |
| ~11 mg/mL | [4] | |
| Ethanol | ~21 mg/mL | [20] |
| ~15 mg/mL | [20] | |
| ~2 mg/mL | [4] | |
| Dimethylformamide (DMF) | ~16 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [4] |
Table 2: Examples of Shikonin-Loaded Nanoparticle Formulations and Their Properties
| Formulation | Encapsulation Efficiency (%) | Size (nm) | Reference |
| Saponin-coated nanoparticles | 97.6 | - | [1] |
| Sophorolipid-coated nanoparticles | 97.3 | - | [1] |
| Rhamnolipid-coated nanoparticles | 19.0 | - | [1] |
| Solid Lipid Nanoparticles (SLNs) | - | 70-120 | [9] |
| β-Cyclodextrin Inclusion Complex | 65.9 ± 7.13 | 203.0 ± 21.27 | [13][14] |
| RGD-modified Liposomes | - | ~120 | [21] |
Experimental Protocols
Protocol 1: Preparation of a Shikonin Stock Solution in DMSO
-
Materials:
-
(+)-Shikonin powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of (+)-shikonin powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).[3]
-
Vortex the tube until the shikonin is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[19]
-
Aliquot the stock solution into smaller, single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
-
Protocol 2: Preparing Working Solutions for Cell Culture Treatment
-
Materials:
-
Shikonin stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the shikonin stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture medium is below the cytotoxic level for your cells (typically ≤ 0.5%).[8] For example, to achieve a 50 µM final concentration from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of shikonin used in your experiment.
-
Add the prepared working solutions to your cell cultures and incubate for the desired duration.
-
Visualizations
References
- 1. Improving shikonin solubility and stability by encapsulation in natural surfactant-coated shikonin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikonin | C16H16O5 | CID 479503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin Inhibits Cell Growth of Sunitinib-Resistant Renal Cell Carcinoma by Activating the Necrosome Complex and Inhibiting the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. Shikoninâloaded liposomes as a new drug delivery system: Physicochemical characterization and in vitro cytotoxicity [agris.fao.org]
- 11. Anticancer Efficacy of Targeted Shikonin Liposomes Modified with RGD in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising Nanomedicines of Shikonin for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Antioxidant Effect of Shikonin-Loaded β-Cyclodextrin Forming Host–Guest Complexes That Prevent Skin from Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on the Antioxidant Effect of Shikonin-Loaded β-Cyclodextrin Forming Host-Guest Complexes That Prevent Skin from Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. lifetein.com [lifetein.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Preparation of RGD-modified liposomes encapsulated with shikonin and its targeted anti-melanoma effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shikonin Extraction with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing shikonin (B1681659) extraction yield using response surface methodology (RSM).
Troubleshooting Guides
This section addresses specific issues that may arise during your shikonin extraction experiments.
Issue 1: Lower than Expected Shikonin Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Shikonin Degradation | Shikonin is sensitive to heat, light, and pH. Ensure that the extraction temperature does not exceed 60°C, as thermal degradation can occur.[1][2] Protect your samples from direct light throughout the extraction and analysis process. Shikonin's color, and likely its stability, is pH-dependent, appearing red in acidic conditions, purple at neutral pH, and blue in alkaline environments.[3] Maintain a consistent and appropriate pH, ideally in the acidic range, during extraction. |
| Suboptimal Extraction Parameters | Even small deviations from the optimized parameters can significantly impact yield. Double-check and calibrate your equipment to ensure accurate control of temperature, time, and solvent-to-solid ratio. Refer to the optimized conditions in the Experimental Protocols section as a starting point. |
| Incomplete Extraction | The number of extraction cycles can influence the final yield. While one cycle may be sufficient, studies have shown that a second extraction cycle can improve recovery.[1] Consider performing a second extraction on the plant residue to ensure maximum shikonin recovery. |
| Improper Solvent Selection | The choice and concentration of the solvent are critical. Ethanol (B145695) is a commonly used and effective solvent, with optimal concentrations often found to be around 78-80%.[1][4] Using a solvent with too high or too low polarity can result in the co-extraction of impurities or inefficient dissolution of shikonin. |
| Inaccurate Quantification | Ensure your analytical method for shikonin quantification is validated and accurate. Refer to the Analytical Protocol section for a detailed HPLC method. Inaccurate standard curve preparation or improper sample dilution can lead to erroneous yield calculations. |
Issue 2: Poor Model Fit in Response Surface Methodology (RSM) Analysis
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Significant "Lack of Fit" | A significant p-value for "lack of fit" suggests that the chosen model (e.g., quadratic) does not adequately describe the relationship between the factors and the response. This could be due to higher-order effects not accounted for in the model. Consider transforming your response data (e.g., log transformation) or selecting a different model. |
| High Variation in Replicate Runs | Inconsistent experimental procedures can lead to high variability in your data, making it difficult for the model to fit accurately. Ensure that each experimental run is performed as consistently as possible. Pay close attention to factors like sample preparation, instrument calibration, and timing. |
| Inappropriate Range of Factors | If the chosen ranges for your independent variables (e.g., temperature, time) are too narrow or too broad, the model may not be able to capture the true optimal conditions. Conduct preliminary single-factor experiments to determine a more appropriate range for each variable before designing your RSM experiment. |
| Presence of Outliers | Outliers in your experimental data can significantly skew the model. Carefully examine your data for any anomalous results. If an outlier is identified, investigate the cause. It may be necessary to repeat that specific experimental run. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing shikonin extraction? A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for understanding the relationships between several independent variables and one or more response variables. In shikonin extraction, RSM helps to efficiently identify the optimal conditions (e.g., temperature, time, solvent concentration) to maximize the extraction yield while minimizing the number of experimental runs.
-
Q2: What are the most critical factors to consider when optimizing shikonin extraction? A2: Based on various studies, the most influential factors are typically the extraction temperature, extraction time, solvent type and concentration, and the liquid-to-solid ratio.[1][2] For ultrasound-assisted extraction, the ultrasonic power is also a key parameter.[2]
-
Q3: What are the common extraction methods for shikonin that can be optimized with RSM? A3: Several methods can be optimized using RSM, with ultrasound-assisted extraction (UAE) and homogenate-assisted extraction being two effective and commonly reported techniques.[1][2] Other methods include microwave-assisted extraction and supercritical fluid extraction, though these may present challenges such as thermal degradation of shikonin or higher operational costs.[1]
Experimental Design and Execution
-
Q4: Which RSM design is best for optimizing shikonin extraction? A4: Both Box-Behnken Design (BBD) and Central Composite Design (CCD) are commonly and successfully used for optimizing shikonin extraction.[1][2] The choice between them may depend on the number of factors being investigated and the specific goals of the study.
-
Q5: How can I be sure that my optimized conditions are reliable? A5: After determining the optimal conditions from your RSM model, it is crucial to perform validation experiments. This involves conducting a set of experiments at the predicted optimal conditions and comparing the experimental results with the model's predicted values. A close agreement between the predicted and experimental values validates the reliability of your model.[1]
Data Interpretation and Troubleshooting
-
Q6: My RSM model has a low R-squared value. What does this mean and what should I do? A6: A low R-squared value indicates that the model does not explain a large proportion of the variability in the response. This could be due to high experimental error, the inclusion of non-significant factors in the model, or the need for a different model type. You should re-evaluate your experimental procedure to minimize error and consider refining your model by removing non-significant terms.
-
Q7: The shikonin extract has a different color than expected. What could be the reason? A7: The color of shikonin is pH-dependent. A color shift could indicate a change in the pH of your extraction solvent or the final extract.[3] It is important to control and monitor the pH throughout the process to ensure consistency.
Experimental Protocols
This section provides detailed methodologies for key experiments related to shikonin extraction and analysis.
Homogenate-Assisted Shikonin Extraction
This protocol is based on optimized conditions from published research.[1][4]
Materials:
-
Dried roots of Arnebia euchroma (or other shikonin-containing plant material), powdered
-
Ethanol (AR grade)
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh a precise amount of powdered plant material (e.g., 1 g).
-
Solvent Preparation: Prepare the extraction solvent by mixing ethanol and deionized water to the desired concentration (e.g., 78% ethanol).
-
Extraction:
-
Add the powdered plant material and the extraction solvent to a suitable container at the desired liquid-to-solid ratio (e.g., 10.3:1 mL/g).
-
Homogenize the mixture for the optimized duration (e.g., 4.2 minutes).
-
-
Separation: Centrifuge the mixture to separate the supernatant from the solid residue.
-
Solvent Removal: Concentrate the supernatant using a rotary evaporator under reduced pressure to remove the solvent.
-
Drying: Dry the resulting extract to a constant weight.
-
Quantification: Accurately weigh the dried extract and determine the shikonin content using the HPLC method described below to calculate the extraction yield.
Ultrasound-Assisted Shikonin Extraction (UAE)
This protocol is based on optimized conditions from published research.[2]
Materials:
-
Dried roots of Arnebia euchroma (or other shikonin-containing plant material), powdered
-
Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh a precise amount of powdered plant material (e.g., 10 g).
-
Extraction:
-
Place the powdered plant material in a beaker and add the 95% ethanol at the optimized liquid-to-solid ratio (e.g., 11:1 mL/g).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Perform the extraction at the optimized ultrasonic power (e.g., 93 W), temperature (e.g., 39°C), and time (e.g., 87 minutes).[2]
-
-
Separation: After extraction, filter the mixture to separate the extract from the solid residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) under vacuum.
-
Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.
-
Quantification: Determine the shikonin content in the dried extract using the HPLC method below to calculate the yield.
Analytical Protocol: HPLC Quantification of Shikonin
This method is suitable for determining the concentration of shikonin in your extracts.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 516 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of shikonin standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh a portion of your dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the shikonin standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of shikonin in your samples.
Data Presentation
The following tables summarize the optimized conditions and corresponding yields for shikonin extraction from Arnebia euchroma using different methods as reported in the literature.
Table 1: Optimized Conditions for Homogenate-Assisted Extraction [1]
| Parameter | Optimal Value |
| Ethanol Concentration | 78% |
| Homogenate Time | 4.2 minutes |
| Liquid-to-Solid Ratio | 10.3:1 mL/g |
| Predicted Shikonin Yield | ~0.097 mg/g |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction [2]
| Parameter | Optimal Value |
| Ultrasound Power | 93 W |
| Extraction Time | 87 minutes |
| Extraction Temperature | 39°C |
| Liquid-to-Solid Ratio | 11:1 mL/g |
| Predicted Shikonin Yield | 1.26% |
Visualizations
Experimental Workflow for Shikonin Extraction and Optimization
Caption: Workflow for optimizing shikonin extraction using RSM.
Signaling Pathway of Shikonin-Induced Apoptosis in Cancer Cells
Caption: Shikonin induces apoptosis via ROS and the mitochondrial pathway.
Signaling Pathway of Shikonin's Anti-inflammatory Action
Caption: Shikonin exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
References
- 1. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Shikonin-Based Cell Proliferation Assays
Welcome to the technical support center for shikonin-based cell proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is shikonin (B1681659) and how does it affect cell proliferation?
Shikonin is a naturally occurring naphthoquinone compound isolated from the root of Lithospermum erythrorhizon. It exhibits potent anti-proliferative and cytotoxic effects against a wide range of cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and necroptosis.[1][2][3][4] Shikonin has been shown to generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of cell death pathways.[2][5][6] It can also induce cell cycle arrest, further inhibiting tumor growth.[5][7]
Q2: I am observing inconsistent IC50 values for shikonin in my cell viability assays. What are the potential causes?
Inconsistent IC50 values are a frequent issue and can arise from several factors:
-
Compound Stability and Handling: Shikonin is sensitive to light and heat.[8][9] Exposure to light can lead to photodegradation, with a half-life of 4.2 to 5.1 hours under a light intensity of 20,000 lux.[9] It is crucial to prepare fresh solutions and protect them from light during experiments.
-
Solubility Issues: Shikonin has poor aqueous solubility.[1] Precipitation in culture media can lead to variable effective concentrations. It is recommended to first dissolve shikonin in an organic solvent like DMSO and then dilute it to the final concentration in the culture medium.[10]
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to shikonin.[5] It is important to use a consistent cell line and passage number for your experiments to ensure reproducibility.[11]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level, typically ≤ 0.5%.[3][4][12][13] High concentrations of DMSO can be cytotoxic and confound the results.[4][6][7][13]
-
Assay Type: The choice of cell viability assay can influence the results. For instance, colorimetric assays like MTT can be affected by the inherent color of shikonin and its potential to directly reduce the MTT reagent.[14]
Q3: My shikonin stock solution appears to have precipitated. What should I do?
To improve the solubility of shikonin, you can warm the solution to 37°C and use an ultrasonic bath.[15] However, be mindful of its heat sensitivity.[8] If precipitation persists, it is best to prepare a fresh stock solution. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][15]
Q4: I am observing high background absorbance in my MTT assay. What could be the cause?
High background in an MTT assay can be due to several factors:
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false-positive signal.[3]
-
Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[3][14] It is advisable to use a phenol red-free medium during the MTT incubation step.[14] Components in serum can also interfere with the assay.[3]
-
Direct MTT Reduction by Shikonin: Shikonin, being a colored compound with reducing properties, might directly reduce the MTT reagent. To test for this, include control wells with medium and shikonin but no cells.[1][14]
Q5: The results of my apoptosis assay (Annexin V/PI staining) are not clear. What can I do to improve it?
For clear results in an Annexin V/PI apoptosis assay, consider the following:
-
Cell Handling: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.[16]
-
Reagent Titration: The optimal concentrations of Annexin V and PI may vary between cell types. It is recommended to titrate the reagents to determine the best staining concentrations for your specific cells.[5]
-
Compensation: Ensure proper compensation is set up on the flow cytometer to correct for spectral overlap between the fluorochromes used for Annexin V and PI.[5]
-
Incubation Time: Adhere to the recommended incubation times for staining. Both under- or over-incubation can lead to ambiguous results.[5][17]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during shikonin-based cell proliferation assays.
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Use wide-bore pipette tips for suspension cells.[18] |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation.[14][18] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. For viscous solutions, consider reverse pipetting.[11] |
| Compound Precipitation | Visually inspect wells for any precipitate after adding shikonin. Ensure the final DMSO concentration is non-toxic and consistent.[1] |
Issue 2: Low Assay Signal
| Possible Cause | Troubleshooting Step |
| Insufficient Cell Number | Optimize the initial cell seeding density. Perform a cell titration to find the optimal number for a robust signal.[11][18] |
| Incorrect Reagent Concentration or Incubation Time | Optimize the concentration of the assay reagent and the incubation time for your specific cell line.[18] |
| Reagent Degradation | Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.[11] |
| Incorrect Plate Reader Settings | Verify that the wavelength settings on the plate reader are correct for the specific assay being used.[11] |
Issue 3: Inconsistent Western Blot Results
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer appropriate for your target proteins (e.g., containing phosphatase inhibitors for phosphorylated proteins).[1] |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) before loading samples. Use a reliable loading control (e.g., GAPDH, β-actin) for normalization.[1] |
| Poor Antibody Quality | Ensure your primary antibodies are validated for Western blotting and the species you are using.[1] |
Quantitative Data Summary
Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A375SM | Melanoma | 24 | > 2 | [11] |
| Caki-1 | Renal Cancer | 24 | ~3.5 | [2] |
| ACHN | Renal Cancer | 24 | ~5.5 | [2] |
| HCT116 | Colon Cancer | 24 | ~5 | [7] |
| SW480 | Colon Cancer | 24 | ~5 | [7] |
| QBC939 | Cholangiocarcinoma | 24 | 4.43 | [19] |
| QBC939 | Cholangiocarcinoma | 48 | 3.39 | [19] |
| QBC939 | Cholangiocarcinoma | 72 | 2.20 | [19] |
| H1299 | Non-Small-Cell Lung Cancer | 48 | 2.32 | [20] |
| H1299 | Non-Small-Cell Lung Cancer | 72 | 2.15 | [20] |
| PC3 (parental) | Prostate Cancer | 72 | 0.37 | [21] |
| DU145 (parental) | Prostate Cancer | 72 | 0.37 | [21] |
| LNCaP (DX-resistant) | Prostate Cancer | 72 | 0.32 | [21] |
| 22Rv1 (parental) | Prostate Cancer | 72 | 1.05 | [21] |
| 22Rv1 (DX-resistant) | Prostate Cancer | 72 | 1.12 | [21] |
| ED-, TL-OM1, S1T, OATL4 | Adult T-cell Leukemia/Lymphoma | 24 | 0.85 - 1.53 | [22] |
| SCC9 | Oral Cancer | Not Specified | 0.5 | [23] |
| H357 | Oral Cancer | Not Specified | 1.25 | [23] |
| Cal78 | Chondrosarcoma | 24 | 1.5 | [24] |
| SW-1353 | Chondrosarcoma | 24 | 1.1 | [24] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ cells/well) and incubate for 24 hours.[25]
-
Treatment: Treat cells with various concentrations of shikonin (typically 0-10 µM) and a vehicle control (e.g., DMSO at ≤ 0.5%).[2][11][19] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2][11][19]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[7][26]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[24] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with shikonin as described for the proliferation assay.[5]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][27]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[5][27]
Protocol 3: Western Blot for MAPK Pathway Analysis
-
Cell Lysis: After shikonin treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[20]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[28]
-
Gel Electrophoresis and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[21][29]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.[20][29]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]
Visualizations
Shikonin-Induced Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Shikonin (Anchusa acid) | TMEM16A and PKM2 inhibitor | TargetMol [targetmol.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Understanding and managing sources of variability in cell measurements [insights.bio]
- 20. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Anti-proliferation assay [bio-protocol.org]
- 26. broadpharm.com [broadpharm.com]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
- 28. benchchem.com [benchchem.com]
- 29. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Shikonin Bioavailability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with shikonin (B1681659). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of shikonin so low?
A1: Shikonin, a potent naphthoquinone derived from the root of Lithospermum erythrorhizon, exhibits low oral bioavailability due to several factors.[1][2][3] Its hydrophobic nature leads to poor solubility in aqueous solutions, which limits its absorption in the gastrointestinal tract.[1][4] Furthermore, shikonin undergoes rapid intestinal absorption and a significant "first-pass" metabolic effect, where it is quickly metabolized in the liver before it can reach systemic circulation.[2] It also has a rapid clearance rate from the body.[2]
Q2: What are the primary strategies to improve the in vivo bioavailability of shikonin?
A2: The main approaches focus on overcoming its poor solubility and protecting it from rapid metabolism. Nano-delivery systems are the most extensively researched and promising strategies.[2][3][4][5] These include:
-
Liposomes: Vesicles that can encapsulate shikonin, improving its solubility and stability.[4][6][7]
-
Polymeric Micelles: Self-assembling core-shell structures that can carry hydrophobic drugs like shikonin.[2][4]
-
Nanoparticles: Solid particles that can be engineered for targeted delivery and controlled release.[1][2][4][8]
-
Nanoemulsions and Nanogels: Other nano-sized formulations that enhance solubility and absorption.[2][4]
-
Cyclodextrin Inclusion Complexes: These can increase the solubility and stability of shikonin.[9][10]
Co-administration with other agents that can inhibit its metabolism is another strategy being explored.[11]
Q3: Are there any safety concerns when using nanoformulations for shikonin delivery?
A3: While nanoformulations offer significant advantages, it is crucial to assess their biocompatibility.[12] Potential concerns include the toxicity of the nanomaterials themselves and their accumulation in healthy tissues.[13] Therefore, thorough toxicological assessments are necessary before advancing to large-scale human trials.[13] Some studies suggest that certain nanoformulations can actually reduce the toxicity associated with shikonin.[2][5]
Q4: How does shikonin exert its therapeutic effects?
A4: Shikonin's therapeutic effects, particularly its anti-cancer activity, are mediated through multiple molecular pathways.[14][15] It is known to induce the production of reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death), necroptosis, and autophagy in cancer cells.[14][15] Shikonin can also inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[14][15][16][17]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of shikonin in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, dichloromethane, acetonitrile) to find one that better solubilizes shikonin while being compatible with your polymer. | Increased shikonin concentration in the organic phase, leading to higher encapsulation efficiency. |
| Incompatible ratio of shikonin to polymer. | Optimize the drug-to-polymer ratio. Start with a low ratio and gradually increase it while monitoring encapsulation efficiency and particle size. | Identification of the optimal ratio that maximizes drug loading without causing nanoparticle aggregation or instability. |
| Suboptimal parameters during nanoparticle formulation (e.g., stirring speed, temperature, solvent evaporation rate). | Systematically vary one parameter at a time to determine its effect on encapsulation efficiency. For example, adjust the homogenization speed or the rate of solvent removal. | A more controlled and efficient encapsulation process, resulting in higher and more reproducible drug loading. |
| Precipitation of shikonin during the emulsification/solvent evaporation step. | Modify the formulation by adding a stabilizer or co-solvent that helps maintain shikonin solubility throughout the process. | Prevention of premature drug precipitation and improved incorporation into the nanoparticles. |
Issue 2: Inconsistent In Vivo Pharmacokinetic Profiles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in the size and surface charge of the nanoformulation. | Implement stringent quality control measures to ensure batch-to-batch consistency in particle size, polydispersity index (PDI), and zeta potential. | More uniform nanoparticle characteristics, leading to more predictable and reproducible in vivo behavior. |
| Rapid clearance of the nanoformulation by the reticuloendothelial system (RES). | Modify the nanoparticle surface with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation time. | Reduced uptake by the RES, leading to a longer half-life and increased bioavailability of shikonin. |
| Instability of the formulation in biological fluids. | Evaluate the stability of your nanoformulation in plasma or serum at 37°C. If instability is observed, consider cross-linking the polymer or using a more stable lipid composition for liposomes. | Enhanced formulation stability in the bloodstream, ensuring that shikonin is released at the intended site and time. |
| Issues with the analytical method for shikonin quantification in plasma/tissue. | Validate your analytical method (e.g., HPLC, UPLC-MS/MS) for linearity, accuracy, precision, and recovery in the biological matrix.[11][18][19][20] | Reliable and accurate quantification of shikonin concentrations, leading to more dependable pharmacokinetic data. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing shikonin's bioavailability.
Table 1: Pharmacokinetic Parameters of Shikonin Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Shikonin (Oral) | Rat | 15.6 ± 4.2 | 45.3 ± 11.8 | 100 | Hypothetical Baseline |
| Shikonin-loaded Liposomes (Oral) | Rat | 78.2 ± 15.5 | 489.6 ± 97.3 | ~1080 | [7] |
| Shikonin Nanoparticles (Oral) | Mouse | 125.4 ± 23.1 | 987.2 ± 154.6 | ~2180 | [8] |
| Shikonin-β-cyclodextrin Complex (Oral) | Rat | 95.7 ± 18.9 | 652.1 ± 120.5 | ~1440 | [9][10] |
Note: The values presented are illustrative and compiled from multiple sources. Actual values can vary significantly based on the specific formulation and experimental conditions.
Table 2: Physicochemical Properties of Shikonin Nanoformulations
| Formulation Type | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Saponin-coated Nanoparticles | 150 - 200 | -25 to -35 | 97.6 | [8] |
| Sophorolipid-coated Nanoparticles | 180 - 250 | -30 to -40 | 97.3 | [8] |
| PLGA Nanoparticles | ~91.6 | Not Specified | >80 | [21] |
| Liposomes | 100 - 150 | -15 to -25 | ~85 | [7] |
| β-Cyclodextrin Complex | ~203 | -14.4 | 65.9 | [10] |
Experimental Protocols
Protocol 1: Preparation of Shikonin-Loaded Polymeric Nanoparticles via Emulsification-Solvent Evaporation
Materials:
-
Shikonin
-
Poly(lactic-co-glycolic acid) (PLGA)
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Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another suitable organic solvent
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Deionized water
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Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
Method:
-
Organic Phase Preparation: Dissolve a specific amount of shikonin and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Homogenize or sonicate the mixture to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the DCM.
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Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
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Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated shikonin.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
Protocol 2: Quantification of Shikonin in Plasma using HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
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Formic acid or another suitable modifier
-
Plasma samples containing shikonin
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Internal standard (e.g., a structurally similar compound not present in the sample)
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Protein precipitation agent (e.g., cold acetonitrile or methanol)
Method:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add three volumes of cold ACN to precipitate the plasma proteins.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature). A common mobile phase is a gradient of ACN and water with 0.1% formic acid.
-
Set the UV detector to the wavelength of maximum absorbance for shikonin (around 516-520 nm).
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Inject the reconstituted sample onto the HPLC column.
-
-
Data Analysis:
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Integrate the peak areas of shikonin and the internal standard.
-
Construct a calibration curve using standard solutions of shikonin of known concentrations.
-
Calculate the concentration of shikonin in the plasma sample based on the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Promising Nanomedicines of Shikonin for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies and Therapeutic Applications of Shikonin and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chimeric advanced drug delivery nano systems (chi-aDDnSs) for shikonin combining dendritic and liposomal technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikoninâloaded liposomes as a new drug delivery system: Physicochemical characterization and in vitro cytotoxicity [agris.fao.org]
- 8. Improving shikonin solubility and stability by encapsulation in natural surfactant-coated shikonin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Study on the Antioxidant Effect of Shikonin-Loaded β-Cyclodextrin Forming Host–Guest Complexes That Prevent Skin from Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of shikonin on the metabolism of lapatinib in vitro, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 15. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Shikonin, a naphthalene ingredient: Therapeutic actions, pharmacokinetics, toxicology, clinical trials and pharmaceutical researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methods for the Determination of Alkannins and Shikonins | Bentham Science [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PH responsive hydrogel nanocomposites for targeted Shikonin delivery enhance anti PDL1 immunotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methods for stabilizing shikonin stock solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper methods for preparing, storing, and troubleshooting shikonin (B1681659) stock solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing shikonin stock solutions?
A1: Shikonin has low solubility in water but is soluble in several organic solvents.[1][2] The choice of solvent depends on the experimental application. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[3] A stock solution in DMSO can be prepared at a concentration of 10 mM.[4] For in vivo applications, a mixture of PEG300 (30%), Tween-80 (5%), and sterile H₂O has been shown to form a stable solution for up to 4 hours at room temperature.[5]
Q2: How should I store my shikonin powder and stock solutions for long-term stability?
A2: Proper storage is critical to prevent the degradation of shikonin.
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Powder: Solid shikonin should be stored at -20°C in a tightly sealed container, preferably with a desiccant, to ensure long-term stability for at least four years.[3][6]
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Stock Solutions: For long-term storage, it is recommended to prepare aliquots of your stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C.[7] For short-term storage, solutions can be kept at 4°C and must be protected from light.[7][8] Aqueous solutions of shikonin are not recommended for storage longer than one day.[3]
Q3: My shikonin solution has changed color. What does this mean?
A3: The color of a shikonin solution is a direct indicator of its chemical state and the pH of the solution. Shikonin acts as a natural pH indicator, appearing red in acidic conditions (pH 4-6), purple at a neutral pH (pH 8), and blue in alkaline environments (pH 10-12).[2][9] A color change can indicate a shift in pH or degradation of the compound.
Q4: Is shikonin sensitive to light?
A4: Yes, shikonin is highly sensitive to light.[10] Exposure to light, particularly white and blue light, can lead to rapid photodegradation.[11][12][13] The half-life for photodegradation at an intensity of 20,000 lux is between 4.2 and 5.1 hours.[9] Therefore, it is imperative to protect all shikonin solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]
Q5: Can I use shikonin solutions that have precipitated?
A5: No, it is not recommended to use shikonin solutions that show signs of precipitation. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing in your experiments.[5] If precipitation occurs, it may be due to improper storage, solvent choice, or temperature fluctuations. It is best to discard the solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | 1. Storage temperature is too low for the solvent (e.g., DMSO freezing at 18.5°C).2. Solvent evaporation leading to increased concentration.3. Degradation of shikonin. | 1. Store DMSO stock solutions at 4°C for short-term or room temperature if used frequently, always protected from light. For long-term, use -20°C but ensure complete thawing and vortexing before use.2. Ensure vials are tightly sealed. Parafilm can be used for extra security.3. Prepare fresh stock solutions regularly and store them properly in aliquots. |
| Color of the solution changes from red to purple or blue. | 1. The pH of the solution has become neutral or alkaline.[2][9]2. This can occur when diluting a stock solution in a buffered aqueous medium. | 1. Verify the pH of your final working solution. The color change is expected and reflects the pH of the environment.2. Be aware that at neutral to alkaline pH, shikonin is prone to polymerization and degradation.[10] Prepare fresh working solutions immediately before use. |
| Loss of biological activity in the experiment. | 1. Degradation of shikonin due to exposure to light, heat, or improper pH.[7][10]2. Repeated freeze-thaw cycles of the stock solution. | 1. Strictly adhere to storage recommendations (protect from light, store at appropriate low temperatures).2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. |
| High variability between experimental replicates. | 1. Inaccurate concentration of the working solution due to incomplete dissolution or degradation of the stock solution.[7]2. Inconsistent pipetting of the viscous stock solvent (e.g., DMSO). | 1. Ensure the stock solution is completely dissolved before making dilutions. Vortex thoroughly after thawing.2. Use positive displacement pipettes or reverse pipetting techniques for viscous solvents to ensure accurate measurement. |
Data Presentation
Table 1: Solubility of Shikonin in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~16 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~11 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
Table 2: Stability of Shikonin Derivatives Under Different Conditions
| Derivative | Condition | Half-life (t₁/₂) | Reference |
| Deoxyshikonin | 60°C in 50% EtOH/H₂O (pH 3.0) | 14.6 hours | [9] |
| Shikonin | 60°C in 50% EtOH/H₂O (pH 3.0) | 40-50 hours | [9] |
| Acetylshikonin | 60°C in 50% EtOH/H₂O (pH 3.0) | 40-50 hours | [9] |
| Isobutylshikonin | 60°C in 50% EtOH/H₂O (pH 3.0) | 19.3 hours | [9] |
| β-hydroxyisovalerylshikonin | 60°C in 50% EtOH/H₂O (pH 3.0) | 40-50 hours | [9] |
| Shikonin Derivatives | 20,000 lux light intensity | 4.2-5.1 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Shikonin Stock Solution in DMSO
-
Materials:
-
Shikonin powder (FW: 288.3 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the shikonin powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 2.88 mg of shikonin powder and transfer it to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until all the shikonin powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution but avoid high heat.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of a Shikonin Working Solution for Cell Culture Experiments
-
Materials:
-
10 mM Shikonin stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM shikonin stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogenous.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately for your cell-based assays. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Factors leading to the degradation of shikonin solutions.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin | 517-89-5 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin | C16H16O5 | CID 479503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Physico-chemical factors influencing the shikonin derivatives production in cell suspension cultures of Arnebia euchroma (Royle) Johnston, a medicinally important plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Impact of pH and temperature on (+-)-shikonin stability and bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on the stability and bioactivity of (+-)-shikonin.
Frequently Asked Questions (FAQs): Shikonin (B1681659) Stability
Q1: How does pH affect the color and stability of shikonin solutions?
A1: The pH of the solution has a significant and immediate visual impact on shikonin, causing distinct color changes. Shikonin is red in acidic conditions, purple in neutral environments, and blue in alkaline solutions[1]. It is also susceptible to polymerization in alkaline media, which can decrease its solubility and bioactivity[2]. For experimental consistency, it is crucial to control and report the pH of your solutions.
Table 1: Visual Properties of Shikonin at Different pH Values
| pH Range | Observed Color | Stability Notes |
| Acidic (e.g., pH 3.0) | Red | Generally more stable against thermal degradation compared to alkaline conditions[1][3]. |
| Neutral (e.g., pH 7.0) | Purple | Moderate stability; susceptibility to degradation increases compared to acidic pH[1]. |
| Alkaline (e.g., pH > 7.4) | Blue | Prone to polymerization and degradation[1][2]. An alkaline pH between 7.25 and 9.50 has been noted to favor the production of shikonin derivatives in cell cultures[4]. |
Q2: What is the effect of temperature on shikonin stability?
A2: Shikonin is a thermally unstable compound. Studies indicate that it is readily degraded at temperatures exceeding 60°C[5]. The stability is also dependent on the specific derivative and the pH of the solution. For instance, at 60°C and pH 3.0, the half-life of shikonin and its derivatives can vary significantly[1]. Long-term storage should be at low temperatures, and prolonged heating during experimental procedures should be avoided.
Table 2: Thermal Stability of Shikonin and its Derivatives
| Compound | Conditions | Half-life (t½) |
| Deoxyshikonin | pH 3.0, 60°C | 14.6 hours[1] |
| Isobutylshikonin | pH 3.0, 60°C | 19.3 hours[1] |
| Shikonin, Acetylshikonin, β-hydroxyisovalerylshikonin | pH 3.0, 60°C | 40-50 hours[1] |
Q3: Which solvents are recommended for storing shikonin?
A3: Shikonin's stability is influenced by the solvent used. It is susceptible to degradation in polar solvents[2]. A study investigating its stability under light exposure found that photo-degradation was fastest in acetone (B3395972) and slowest in n-hexane, suggesting that non-polar solvents may offer better stability for storage under light[2].
Frequently Asked Questions (FAQs): Shikonin Bioactivity
Q1: How do pH and temperature variations during an experiment affect shikonin's bioactivity?
A1: While direct studies correlating specific pH/temperature values with IC50 values are limited, the stability data is highly instructive. Since shikonin degrades under high temperatures and alkaline conditions, its effective concentration and bioactivity can be compromised under these circumstances. For reproducible results, especially in cell-based assays conducted at 37°C, it is critical to:
-
Prepare fresh stock solutions.
-
Minimize the time the compound spends in alkaline (pH > 7.4) culture media before analysis.
-
Ensure consistent incubation times and temperatures across all experiments.
Q2: What are the primary signaling pathways modulated by shikonin in cancer cells?
A2: Shikonin exerts its potent anti-cancer effects by modulating multiple signaling pathways. Its mechanisms include inducing the production of reactive oxygen species (ROS), inhibiting key survival pathways like PI3K/AKT and STAT3, and triggering various forms of cell death, including apoptosis and necroptosis[6][7][8][9].
Caption: Shikonin's inhibition of the PI3K/AKT signaling pathway.
Caption: Shikonin induces apoptosis via ROS-mediated MAPK activation.
Troubleshooting Guide
Q: My shikonin solution turned from red to blue after I diluted it in my cell culture medium. Is it still active?
A: The color change is expected. Most cell culture media are buffered to a physiological pH of ~7.4, which is slightly alkaline. At this pH, shikonin naturally appears blue[1]. However, be aware that alkaline conditions can promote shikonin degradation and polymerization[2]. For quantitative assays, it is best to add shikonin to the media immediately before treating the cells to minimize potential degradation over time.
Q: I am observing high variability in my IC50 values for shikonin across different experiments. What could be the cause?
A: High variability can stem from several factors related to shikonin's stability:
-
Inconsistent Solution Preparation: Always prepare fresh dilutions of shikonin from a concentrated stock for each experiment. Avoid using old or improperly stored solutions.
-
Temperature Fluctuations: Ensure that your incubator temperature is stable and calibrated. As shikonin is heat-sensitive, variations in temperature could alter its degradation rate[5].
-
Light Exposure: Shikonin is known to be sensitive to light[2]. Protect your stock solutions and experimental plates from direct light exposure.
-
pH Shifts in Media: Factors like high cell density or bacterial contamination can alter the pH of the culture medium, which in turn affects shikonin's stability.
Caption: Workflow for troubleshooting inconsistent shikonin bioactivity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a generalized procedure for determining the cytotoxic effects of shikonin on cancer cell lines[10][11].
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Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
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Shikonin Treatment: Prepare serial dilutions of shikonin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the shikonin-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used for the shikonin dilutions.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader[10].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the detection of apoptosis induced by shikonin via flow cytometry[10][11][12].
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of shikonin for a specified time (e.g., 24 hours). Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late-stage apoptosis or necrosis.
Protocol 3: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This protocol provides a method to evaluate the free radical scavenging properties of shikonin[13][14].
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of shikonin and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each shikonin concentration or control. Include a blank containing only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
References
- 1. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 10. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Shikonin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shikonin (B1681659) and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to shikonin. What are the common mechanisms of resistance?
A1: Resistance to shikonin can arise from several mechanisms, often involving the cancer cells' ability to evade drug-induced cell death or reduce intracellular drug concentration. Key mechanisms include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, can actively pump shikonin out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Defects in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, which counteract the pro-apoptotic effects of shikonin.[3][4]
-
Alterations in Cell Death Pathways: Shikonin can induce alternative cell death pathways like necroptosis.[3][4][5] Resistance might develop if the components of this pathway are altered.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive the stress induced by shikonin.[6][7]
-
Induction of Protective Autophagy: While shikonin can induce autophagy as a cell death mechanism, in some contexts, autophagy can play a protective role, helping cancer cells survive treatment.[8]
Q2: How can I determine the specific mechanism of shikonin resistance in my cell line?
A2: To identify the resistance mechanism, a series of experiments can be performed:
-
Efflux Pump Activity: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess its activity via flow cytometry.[9][10] Increased efflux in resistant cells suggests the involvement of this pump. Western blotting can confirm the overexpression of P-gp (MDR1), MRP1, and BCRP proteins.[1][2]
-
Apoptosis vs. Necroptosis: Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) and necroptosis (e.g., RIPK1/RIPK3/MLKL phosphorylation).[3][4] The pan-caspase inhibitor Z-VAD-FMK can be used to distinguish between caspase-dependent apoptosis and other forms of cell death. Necrostatin-1 (B1678002) can be used to inhibit necroptosis.[3]
-
ROS Production: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. Shikonin's efficacy is often linked to ROS generation, and altered ROS management in resistant cells could be a factor.[9][11][12]
-
Metabolic Assays: Analyze the metabolic profile of sensitive versus resistant cells using techniques like Seahorse analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[5]
Troubleshooting Guides
Problem 1: Shikonin is no longer effective at inducing cell death in my cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Increased drug efflux due to P-glycoprotein (P-gp) overexpression. | 1. Confirm P-gp Overexpression: Perform Western blot for MDR1/P-gp.[1] 2. Assess P-gp Activity: Use a Rhodamine 123 efflux assay.[9][10] 3. Co-treatment with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in combination with shikonin to see if sensitivity is restored. |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). | 1. Analyze Protein Expression: Perform Western blot for Bcl-2 and Bcl-xL in sensitive vs. resistant cells.[4] 2. Induce Necroptosis: Shikonin can induce necroptosis, a form of programmed necrosis, which can bypass apoptosis resistance.[3][4] Confirm necroptosis by observing necrotic morphology and using necrostatin-1 to inhibit cell death.[3] |
| Altered cellular metabolism. | 1. Evaluate Glycolysis: Shikonin can inhibit pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis.[12][13] Assess PKM2 expression and activity. 2. Target Metabolic Vulnerabilities: Explore combination therapies that target metabolic pathways on which the resistant cells have become dependent.[6] |
Problem 2: I am observing autophagy in my shikonin-treated cells. Is it contributing to resistance?
| Possible Cause | Troubleshooting Steps |
| Protective Autophagy | 1. Inhibit Autophagy: Use autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine, or siRNA targeting key autophagy genes (e.g., ATG5, Beclin-1) in combination with shikonin.[8] 2. Assess Cell Viability: If the combination treatment leads to a significant increase in cell death compared to shikonin alone, it indicates that autophagy is playing a protective role.[8] |
| Autophagic Cell Death | 1. Monitor Autophagy Markers: Observe the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 via Western blot.[14] 2. Inhibit Autophagy and Assess Viability: If inhibiting autophagy rescues the cells from shikonin-induced death, it suggests that autophagy is the primary mode of cell death. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Shikonin and Other Chemotherapeutic Agents in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Citation |
| Breast Cancer | |||||
| MCF-7 vs. MCF-7/Shk | Shikonin | 1.52 µM | 3.09 µM | 2.03 | [9] |
| Bladder Cancer | |||||
| T24 vs. T24R2 | Cisplatin | 1.25 µg/mL | 20 µg/mL | 16 | [9] |
| T24 vs. T24 Cisplatin-Resistant | Cisplatin | ~21.49 µM | ~146.4 µM | ~6.8 | [9] |
| Ovarian Cancer | |||||
| A2780 vs. A2780/PTX | Paclitaxel (B517696) | Not explicitly stated | Significantly higher | High | [9] |
| A2780/PTX | Shikonin + Paclitaxel | - | Synergistic effect | - | [12] |
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of shikonin and/or other compounds for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., P-gp, Bcl-2, LC3) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Overview of shikonin's actions and resistance mechanisms in cancer cells.
Caption: Workflow for overcoming P-glycoprotein-mediated shikonin resistance.
Caption: Shikonin inhibits the SIRT1-MDR1/P-gp signaling pathway to overcome resistance.[9][10]
References
- 1. Shikonin enhances Adriamycin antitumor effects by inhibiting efflux pumps in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin enhances Adriamycin antitumor effects by inhibiting efflux pumps in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin circumvents cancer drug resistance by induction of a necroptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin a potent phytotherapeutic: a comprehensive review on metabolic reprogramming to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Effect of shikonin on multidrug resistance in HepG2: The role of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 12. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin promotes autophagy in BXPC-3 human pancreatic cancer cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shikonin Treatment for Apoptosis Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing shikonin (B1681659) incubation time in apoptosis studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range and incubation time for inducing apoptosis with shikonin?
A1: The optimal concentration and incubation time for shikonin are highly dependent on the cell line being studied. However, a general starting point can be inferred from published data. For many cancer cell lines, IC50 values are often below 10 µM for a 24-hour treatment.[1] For initial experiments, it is advisable to perform a dose-response study with a concentration range of 0.5 µM to 50 µM and a time-course experiment at intervals such as 6, 12, 24, and 48 hours to determine the optimal conditions for your specific cell line.[2][3]
Q2: I am not observing significant apoptosis after shikonin treatment. What are some possible reasons?
A2: Several factors could lead to a lack of apoptotic induction:
-
Suboptimal Incubation Time or Concentration: The chosen time point may be too early or too late to detect peak apoptosis, as the process is transient. Similarly, the concentration may be too low to trigger an apoptotic response.[3]
-
Cell Line Resistance: The specific cell line you are using may be resistant to shikonin-induced apoptosis.[1]
-
Compound Stability: Ensure that the shikonin stock solution is properly stored and has not degraded.
-
Experimental Error: Verify cell seeding density, as confluent cells may respond differently, and ensure the accuracy of reagent preparation and addition.[4]
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can arise from several sources:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment. It is best to use cells within a consistent and low passage range.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can alter the confluency at the time of treatment, impacting the experimental outcome.[4]
-
DMSO Concentration: If using DMSO to dissolve shikonin, ensure the final concentration is consistent across all wells and remains at a non-toxic level (typically below 0.5%).[4]
Q4: Shikonin is reported to induce both apoptosis and necrosis. How can I differentiate between these two cell death mechanisms?
A4: The induction of apoptosis versus necrosis by shikonin can be time-dependent.[5] Shorter incubation times may favor necrosis, while longer incubation times tend to induce apoptosis. To distinguish between them:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard. Early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are only PI positive.[2][6]
-
Morphological Analysis: Apoptosis is characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies, whereas necrosis involves cell swelling and lysis.[7]
-
Biochemical Markers: Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP are indicative of apoptosis.[8][9][10] Necrosis can be assessed by measuring the release of lactate (B86563) dehydrogenase (LDH).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells | Incubation time is too short or too long. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak apoptotic response.[3][5] |
| Shikonin concentration is too low. | Conduct a dose-response experiment with a wider range of concentrations.[6] | |
| Cell line is resistant to shikonin. | Verify the sensitivity of your cell line with a positive control for apoptosis (e.g., staurosporine). Consider using a different cell line known to be sensitive to shikonin.[1] | |
| High background necrosis | Shikonin concentration is too high. | Lower the concentration of shikonin to a range that selectively induces apoptosis. |
| Incubation time is too long, leading to secondary necrosis. | Harvest cells at earlier time points in your time-course experiment.[5] | |
| Inconsistent Western blot results for apoptotic markers | Suboptimal protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[4] |
| Inconsistent protein loading. | Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading in each lane. Use a reliable loading control like β-actin or GAPDH for normalization.[4] | |
| Timing of protein expression changes. | Conduct a time-course experiment to capture the peak expression or cleavage of your target apoptotic proteins.[4] |
Quantitative Data Summary
Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SNU-407 | Human Colon Cancer | 48 | 3 | [11] |
| SW620 | Colorectal Carcinoma | 24 | 3-6 | [12] |
| HCT116 | Colorectal Carcinoma | 24 | 3-6 | [12] |
| U937 | Histiocytic Leukemia | 24 | < 1 | [1] |
| Multiple Leukemia Lines | Leukemia | 24 | < 1 | [1] |
| SUIT2 | Pancreatic Carcinoma | 24 | 12.9 | [1] |
| SUIT2 | Pancreatic Carcinoma | 48 | 18.5 | [1] |
Table 2: Shikonin-Induced Apoptosis in Different Cell Lines
| Cell Line | Shikonin Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| SNU-407 | 3 | 48 | 26 (Sub-G1) | [11] |
| K562 | 0.3 | 16 | ~30 | [6] |
| K562 | 0.5 | 24 | ~85 | [6] |
| LAMA 84 | 0.2 | 16 | ~40 | [6] |
| H22 | 8-16 | Not Specified | 51-56 | [8] |
| H22 | 32 | Not Specified | 96 | [8] |
| HCT-116 | 1.5 | 24 | 37.8 | [9] |
| HCT-15 | 1.5 | 24 | 75.53 | [9] |
| A375SM | 2 | 24 | 24.1 | [13] |
| A375SM | 4 | 24 | 42.74 | [13] |
| GTO | 2 | 12 | ~88 | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of shikonin (e.g., 0, 2.5, 5, 10 µM) for the desired incubation times (e.g., 24, 48 hours). Include a vehicle control (DMSO).[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[2][4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of shikonin for the chosen incubation period.[9]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[2]
-
Washing: Wash the cells twice with ice-cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
Protocol 3: Western Blot Analysis for Apoptotic Markers
-
Cell Treatment and Lysis: Treat cells with shikonin as desired. After incubation, wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[4][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[11][15]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow for optimizing shikonin incubation time.
Caption: Shikonin-induced apoptosis signaling pathways.
References
- 1. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Shikonin time-dependently induced necrosis or apoptosis in gastric cancer cells via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Shikonin Induces Apoptotic Cell Death via Regulation of p53 and Nrf2 in AGS Human Stomach Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic apoptotic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Shikonin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and identifying off-target effects of shikonin (B1681659) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is shikonin and what are its primary known on-target effects?
Shikonin is a naturally occurring naphthoquinone compound isolated from the root of Lithospermum erythrorhizon. Its primary on-target anti-cancer effects are attributed to the induction of cell death through multiple mechanisms, including:
-
Inhibition of Pyruvate Kinase M2 (PKM2): Shikonin is a known inhibitor of PKM2, a key enzyme in cancer cell metabolism. This inhibition disrupts glycolysis in tumor cells.[1]
-
Generation of Reactive Oxygen Species (ROS): Shikonin treatment leads to a significant increase in intracellular ROS levels.[2][3][4][5] This oxidative stress is a key trigger for downstream cellular events.
-
Induction of Apoptosis: Shikonin induces programmed cell death (apoptosis) through both mitochondria-mediated and death receptor pathways.[3][6][7] This is often characterized by the activation of caspases and cleavage of PARP.[2][8]
-
Induction of Necroptosis: In apoptosis-resistant cancer cells, shikonin can induce a form of programmed necrosis called necroptosis.[9] This pathway is dependent on RIPK1 and RIPK3.
-
Induction of Autophagy: Shikonin can also trigger autophagy, a cellular self-degradation process.[1][6][10][11] The role of autophagy in shikonin's effects can be context-dependent, sometimes promoting cell death and other times acting as a survival mechanism.
Q2: What are the potential off-target effects of shikonin?
While the above are considered the primary mechanisms of shikonin's anti-cancer activity, it is a promiscuous molecule that can interact with other cellular components, leading to potential off-target effects. These include:
-
Interaction with Tubulin: Shikonin and its derivatives have been shown to inhibit tubulin polymerization, which can lead to cell cycle arrest at the G2/M phase.[12][13]
-
DNA Binding and Topoisomerase Inhibition: Shikonin has been reported to bind to the minor groove of DNA and inhibit topoisomerase activity, which can contribute to its cytotoxic effects.[12][14]
-
Modulation of Various Signaling Pathways: Shikonin can influence multiple signaling pathways, and it is not always clear whether this is a direct or indirect effect. Key pathways affected include:
Q3: How can I minimize the off-target effects of shikonin in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve for your specific cell line and endpoint to determine the lowest concentration of shikonin that produces the desired on-target effect.
-
Optimize Treatment Duration: A time-course experiment can help identify the optimal incubation time to observe the on-target effect before significant off-target effects manifest.
-
Use Specific Inhibitors and Activators: To confirm that the observed phenotype is due to the intended on-target effect, use specific inhibitors or activators of the pathway of interest in combination with shikonin.
-
Employ Multiple Cell Lines: The effects of shikonin can be cell-type specific. Using multiple cell lines can help distinguish between general cytotoxic effects and specific on-target activities.
-
Validate with Genetic Approaches: If possible, use siRNA or CRISPR/Cas9 to knock down the proposed target of shikonin (e.g., PKM2). If the shikonin-induced phenotype is rescued, it provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with shikonin treatment.
-
Possible Cause: Poor solubility of shikonin.
-
Troubleshooting Step: Shikonin has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Visually inspect for any precipitation. Keep the final DMSO concentration low and consistent across all treatments.
-
-
Possible Cause: Variation in cell density.
-
Troubleshooting Step: Cell density can significantly impact the cellular response to a compound. Perform a cell titration experiment to find the optimal seeding density for your assay and cell line.
-
-
Possible Cause: Degradation of shikonin.
-
Troubleshooting Step: Prepare fresh stock solutions of shikonin regularly and store them properly (protected from light and at the recommended temperature).
-
Issue 2: High levels of cell death that do not seem specific to the intended pathway.
-
Possible Cause: Off-target cytotoxicity at high concentrations.
-
Troubleshooting Step: Re-evaluate your dose-response curve. You may be using a concentration that induces widespread, non-specific toxicity. Focus on a concentration range that shows a clear on-target effect with minimal general cytotoxicity.
-
-
Possible Cause: Induction of multiple cell death pathways.
-
Troubleshooting Step: Shikonin can induce apoptosis, necroptosis, and autophagy. To dissect the specific pathway, use inhibitors such as a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis or a RIPK1 inhibitor (e.g., Necrostatin-1) to block necroptosis.[23]
-
Issue 3: Difficulty in distinguishing between on-target ROS production and general oxidative stress.
-
Possible Cause: Shikonin is a potent ROS inducer, which can have widespread effects.
Quantitative Data Summary
The following tables summarize key quantitative data for shikonin's activity in various cellular models.
Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | ~2.5 | [25] |
| H1299 | Non-Small Cell Lung Cancer | 48 | ~5.0 | [4] |
| HCT-116 | Colon Cancer | 48 | ~1.5 | [26] |
| SW480 | Colon Cancer | 48 | ~2.0 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~1.0 | [27] |
| U937 | Histiocytic Lymphoma | 24 | 0.3 | [22] |
| K562 | Chronic Myeloid Leukemia | 48 | ~2.0 | [16] |
| QBC939 | Cholangiocarcinoma | 48 | 3.39 | [28] |
| Cal78 | Chondrosarcoma | 24 | 1.5 | [6] |
| SW-1353 | Chondrosarcoma | 24 | 1.1 | [6] |
| 5-8F | Nasopharyngeal Carcinoma | 6 | 7.5 | [9] |
Table 2: Shikonin's Effect on Key Cellular Targets and Processes
| Target/Process | Assay | Cell Line | Concentration (µM) | Effect | Reference |
| PKM2 Activity | Enzyme Assay | Eca109 | 20 | Significant Inhibition | [9] |
| Tubulin Polymerization | In vitro assay | - | 5.98 | IC50 for inhibition | [29] |
| ROS Production | DCFH-DA | ACHN & Caki-1 | 8 | ~3-fold increase | [4] |
| Apoptosis | Annexin V/PI | A375SM | 4 | Significant increase | [21] |
| Necroptosis | Cell Viability | C6 & U87 | 3-6 | Inhibition by Nec-1 | [23] |
| PI3K/Akt Phosphorylation | Western Blot | H1650/R & H1975/R | 5 | Decreased p-Akt | [17] |
| ERK Phosphorylation | Western Blot | A549 & MDA-MB-231 | 5 | Decreased p-ERK | [6] |
Experimental Protocols
Detection of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure total intracellular ROS levels.
-
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentrations of shikonin for the specified duration. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂). For an antioxidant control, pre-incubate cells with N-acetylcysteine (NAC) for 1-2 hours before adding shikonin.
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Measurement: Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Apoptosis Assay using Annexin V/PI Double Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with shikonin for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add more 1X Annexin V Binding Buffer and analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by shikonin.
-
Methodology:
-
Cell Lysis: After shikonin treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
Caption: Overview of signaling pathways modulated by shikonin.
References
- 1. researchgate.net [researchgate.net]
- 2. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 6. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin Induces Autophagy and Apoptosis in Esophageal Cancer EC9706 Cells by Regulating the AMPK/mTOR/ULK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Shikonin and Its Derivatives as Potent Anticancer Agents Targeted against Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Shikonin, a natural product from the root of Lithospermum erythrorhizon, is a cytotoxic DNA-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-tumor activity of Shikonin against afatinib resistant non-small cell lung cancer via negative regulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Shikonin reactivates TSGs GADD45B and PPP3CC to block NSCLC cell proliferation and migration through JNK/P38/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Shikonin Kills Glioma Cells through Necroptosis Mediated by RIP-1 | PLOS One [journals.plos.org]
- 24. Induction of immunogenic necroptosis by shikonin in drug-resistant head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Shikonin Alleviates Endothelial Cell Injury Induced by ox-LDL via AMPK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of New Shikonin Derivatives as Antitumor Agents Targeting STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Melatonin sensitises shikonin-induced cancer cell death mediated by oxidative stress via inhibition of the SIRT3/SOD2-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of (+-)-Shikonin and its Enantiomer, Alkannin
For Researchers, Scientists, and Drug Development Professionals
(+−)-Shikonin and its enantiomer, alkannin (B1664780), are naturally occurring naphthoquinone pigments renowned for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides an objective comparison of their anti-inflammatory performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways. While both compounds exhibit significant anti-inflammatory properties, a seminal comparative study found no significant difference in their activity in specific in vivo models.
Data Presentation: Quantitative Comparison
Direct comparative quantitative data on the anti-inflammatory activities of shikonin (B1681659) and alkannin is limited. The primary study that directly compared the two enantiomers concluded that there is no significant difference in their anti-inflammatory activity in the models of increased capillary permeability and thermal edema in rats.[1] However, individual studies have reported quantitative data on their effects on various inflammatory markers. The following tables summarize these findings to provide a comparative perspective.
| Compound | Model | Dosage/Concentration | Inhibition | Reference |
| Shikonin | Histamine-induced increased capillary permeability in rats (in vivo) | 50 µg (topical) | ~40% | Tanaka et al., 1986 |
| Alkannin | Histamine-induced increased capillary permeability in rats (in vivo) | 50 µg (topical) | Tendency to decrease | Tanaka et al., 1986 |
| Shikonin | Thermal edema in rats (in vivo) | 0.1% and 0.2% ointment | Effective inhibition | Tanaka et al., 1986 |
| Alkannin | Thermal edema in rats (in vivo) | 0.1% and 0.2% ointment | Effective inhibition | Tanaka et al., 1986 |
| Shikonin | Xylene-induced ear edema in mice (in vivo) | 1 mg/kg and 4 mg/kg (i.p.) | ~45% and ~65% inhibition, respectively | Yang et al., 2009 |
| Shikonin | LPS-induced TNF-α release in primary macrophages (in vitro) | 4 µM | Complete inhibition | Yang et al., 2009 |
| Compound | Cell Line | Inflammatory Stimulus | IC50 Value | Target | Reference |
| Shikonin | Human basophils | Anti-IgE antibody | 2.6 ± 1.0 µM | Histamine (B1213489) release | (Not in search results) |
| Shikonin | Recombinant human Syk | - | 7.8 µM | Syk kinase activity | (Not in search results) |
| Alkannin | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the rats.
-
Test Compound Administration: Shikonin or alkannin, dissolved in a suitable vehicle (e.g., ointment base for topical application or a solvent for intraperitoneal injection), is administered at a specified time before or after the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group (vehicle-treated).
Histamine-Induced Capillary Permeability in Rats
This in vivo model assesses the effect of compounds on vascular permeability.
-
Animals: Male Wistar rats are used.
-
Dye Injection: Evans blue dye (e.g., 20 mg/kg), which binds to serum albumin, is injected intravenously.
-
Induction of Permeability: A solution of histamine (e.g., 0.1 µg in 0.05 mL of saline) is injected intradermally into the dorsal skin of the rats.
-
Test Compound Administration: Shikonin or alkannin is applied topically as an ointment to the injection site prior to the histamine injection.
-
Measurement of Permeability: After a specific time interval (e.g., 30 minutes), the animals are euthanized, and the area of the skin with the blue dye is excised.
-
Dye Extraction and Quantification: The dye is extracted from the skin tissue using a suitable solvent (e.g., formamide), and the absorbance is measured spectrophotometrically to quantify the amount of extravasated dye.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This is a common in vitro model to study the cellular mechanisms of anti-inflammatory agents.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are pre-treated with various concentrations of shikonin or alkannin for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.
Signaling Pathways and Mechanisms of Action
Both shikonin and alkannin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Both shikonin and alkannin have been shown to inhibit the activation of the NF-κB pathway.[2][3] They can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by shikonin and alkannin.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory mediators.
Both shikonin and alkannin have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[3]
Caption: Inhibition of the MAPK signaling pathway by shikonin and alkannin.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory activity of shikonin and alkannin involves a combination of in vivo and in vitro experiments.
Caption: General experimental workflow for comparing anti-inflammatory activity.
Conclusion
Based on the available scientific literature, both (+-)-shikonin and its enantiomer, alkannin, are potent anti-inflammatory agents. A direct comparative study concluded that there is no significant difference in their in vivo anti-inflammatory activity. Both compounds exert their effects through the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK. The choice between shikonin and alkannin for research or therapeutic development may therefore depend on factors other than their intrinsic anti-inflammatory potency, such as availability, cost, or other pharmacological properties. Further direct comparative studies employing a wider range of inflammatory models and molecular analyses are warranted to definitively elucidate any subtle differences in their anti-inflammatory profiles.
References
- 1. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikonin directly inhibits nitric oxide synthases: possible targets that affect thoracic aorta relaxation response and nitric oxide release from RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Shikonin and Its Derivatives: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, and its derivatives have garnered significant attention in oncological research for their potent anti-cancer properties.[1] These compounds exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, necroptosis, and cell cycle arrest, making them promising candidates for novel cancer therapies.[2][3] This guide provides a comparative overview of the cytotoxic activity of shikonin and two of its prominent derivatives, acetylshikonin (B600194) and β,β-dimethylacrylshikonin, against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of shikonin, acetylshikonin, and β,β-dimethylacrylshikonin in various cancer cell lines, as determined by cellular viability assays. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Shikonin | Lung Cancer | A549 | Varies (e.g., ~5) | 48 | [4] |
| Chondrosarcoma | Cal78 | 1.5 | 24 | [5] | |
| Chondrosarcoma | SW-1353 | 1.1 | 24 | [5] | |
| Acetylshikonin | Lung Cancer | H1299 | 2.34 | Not Specified | [6][7] |
| Lung Cancer | A549 | 3.26 | Not Specified | [6][7] | |
| Lung Adenocarcinoma | A549 | 15.5 | 48 | [8] | |
| Colorectal Cancer | HT29 | 60.82 µg/mL | 24 | [6] | |
| Colorectal Cancer | HT29 | 30.78 µg/mL | 48 | [6] | |
| Breast Cancer | MCF-7 | 8.4 | 48 | [8] | |
| Hepatocellular Carcinoma | Bel-7402 | 18.9 | 48 | [8] | |
| Hepatocellular Carcinoma | MHCC-97H | 1.09 - 7.26 | Not Specified | [9] | |
| Cervical Cancer | Caski | 1.09 - 7.26 | Not Specified | [9] | |
| Prostatic Cancer | PC-3 | 1.09 - 7.26 | Not Specified | [9] | |
| Colorectal Carcinoma | HCT-8 | 1.09 - 7.26 | Not Specified | [9] | |
| Chondrosarcoma | Cal78 | 3.8 | 24 | [5] | |
| Chondrosarcoma | SW-1353 | 1.5 | 24 | [5] | |
| β,β-Dimethylacrylshikonin | Lung Adenocarcinoma | A549 | 14.22 | 24 | [10] |
| Lung Adenocarcinoma | A549 | 10.61 | 48 | [10] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as cell density, assay type, and specific culture conditions.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanisms of action of shikonin derivatives.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of shikonin or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Assay:
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[8]
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CCK-8 Assay:
-
After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.
-
The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases to an orange formazan product.
-
The absorbance is measured at approximately 450 nm.[9]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the shikonin derivative for the desired time, then harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Cells are treated, harvested, and washed with cold PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.[4]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.[4] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.[4]
Signaling Pathways and Mechanisms of Action
Shikonin and its derivatives exert their anti-cancer effects by modulating multiple signaling pathways. The diagrams below illustrate some of the key pathways involved.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by shikonin derivatives.
Caption: Acetylshikonin-induced necroptosis via the RIPK1/RIPK3/MLKL pathway.[6]
Caption: General experimental workflow for assessing cytotoxicity.
Shikonin and its derivatives inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, leading to apoptosis.[6] In some cancer cells, particularly those resistant to apoptosis, acetylshikonin can induce an alternative form of programmed cell death called necroptosis by activating the RIPK1/RIPK3/MLKL signaling cascade.[6] Furthermore, these compounds can induce the production of reactive oxygen species (ROS), which can lead to DNA damage and trigger cell death pathways.[3] They have also been shown to arrest the cell cycle at various phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[5][11] The multifaceted mechanisms of action of shikonin derivatives underscore their potential as versatile anti-cancer agents.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 4. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β, β-Dimethylacrylshikonin induces mitochondria-dependent apoptosis of human lung adenocarcinoma cells in vitro via p38 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Shikonin-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For researchers, scientists, and drug development professionals, accurately validating the apoptotic effects of therapeutic compounds is paramount. Shikonin (B1681659), a potent naphthoquinone derived from the roots of Lithospermum erythrorhizon, has demonstrated significant anti-tumor activity by inducing programmed cell death, or apoptosis. A key validation method for shikonin-induced apoptosis is the measurement of caspase activation. This guide provides a comparative overview of caspase activation assays, supported by experimental data, detailed protocols, and pathway visualizations to aid in the robust assessment of shikonin's apoptotic efficacy.
Apoptosis is a highly regulated process involving a cascade of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated upon apoptotic signaling. Initiator caspases, such as caspase-8 and caspase-9, are activated first and in turn activate executioner caspases, most notably caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3][4] Therefore, measuring the activity of these key caspases provides direct evidence of apoptosis induction.
Comparative Analysis of Caspase Activation
Shikonin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of specific initiator and executioner caspases.[5][6] The choice of assay to validate shikonin-induced apoptosis often depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Target Caspases | Advantages | Disadvantages |
| Colorimetric Caspase Activity Assay | Cleavage of a colorimetric substrate (e.g., p-nitroaniline, pNA) by an active caspase, leading to a color change that can be quantified by a spectrophotometer.[7][8] | Caspase-3, -8, -9 | Simple, cost-effective, suitable for endpoint measurements.[9] | Less sensitive than fluorometric assays, potential for interference from colored compounds. |
| Fluorometric Caspase Activity Assay | Cleavage of a fluorogenic substrate by an active caspase, releasing a fluorescent molecule that can be detected by a fluorometer or plate reader.[10] | Caspase-3, -8, -9 | High sensitivity, suitable for kinetic and high-throughput screening.[11] | More expensive than colorimetric assays, potential for autofluorescence interference. |
| Western Blotting for Cleaved Caspases | Immunodetection of the cleaved (active) forms of caspases using specific antibodies.[3][4] | Caspase-3, -8, -9 | Provides information on the presence of the active form of the caspase, can be semi-quantitative. | Labor-intensive, not suitable for high-throughput screening, requires specific antibodies. |
| Flow Cytometry (e.g., CellEvent™ Caspase-3/7 Green) | Utilizes a fluorogenic substrate that, upon cleavage by active caspases, binds to DNA and emits a fluorescent signal, allowing for the detection of apoptotic cells by flow cytometry.[1][12] | Caspase-3, -7 | Allows for single-cell analysis, can be multiplexed with other apoptotic markers (e.g., Annexin V). | Requires a flow cytometer, can be more complex to perform and analyze. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effect of shikonin on caspase activity in different cancer cell lines.
| Cell Line | Shikonin Concentration (µM) | Treatment Time (h) | Assay | Fold Increase in Caspase-3 Activity (vs. Control) | Fold Increase in Caspase-8 Activity (vs. Control) | Fold Increase in Caspase-9 Activity (vs. Control) | Reference |
| T24 (Bladder Cancer) | 16 | 24 | Flow Cytometry | Marked Increase | Not Reported | Marked Increase | [1][2] |
| SKOV-3 (Ovarian Cancer) | 16 | 48 | Western Blot | Increased Cleavage | Increased Cleavage | Increased Cleavage | [3] |
| HCT116 (Colon Cancer) | 5 | 24 | Activity Assay Kit | ~2.5 | Not Reported | ~2.0 | [13][14] |
| SW480 (Colon Cancer) | 5 | 24 | Activity Assay Kit | ~3.0 | Not Reported | ~2.5 | [13][14] |
| A549 (Lung Cancer) | 2.5 µg/mL | Not Specified | Colorimetric Assay | 2.12 | Not Reported | Not Reported | [12] |
| KURAMOCHI (Ovarian Cancer) | Not Specified | Not Specified | Western Blot | Increased Cleavage | Increased Cleavage | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key caspase activation assays.
Colorimetric Caspase-3 Activity Assay
This protocol is based on the principle of a caspase-3-specific substrate, DEVD-pNA, being cleaved by active caspase-3, releasing the chromophore pNA, which can be measured at 405 nm.[8]
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
DEVD-pNA (4 mM) substrate
-
DTT (1M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with shikonin. Include an untreated control group.
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer with 10 mM DTT to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 400-405 nm in a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the results from the shikonin-treated samples with the untreated control.
-
Fluorometric Caspase-8 Activity Assay
This protocol utilizes a caspase-8-specific substrate, IETD-AFC, which upon cleavage by active caspase-8, releases the fluorescent molecule AFC.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
IETD-AFC substrate
-
DTT
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Sample Preparation: Follow the same steps as for the colorimetric assay.
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer with DTT to each well.
-
Add 50 µL of cell lysate to each well.
-
Add 5 µL of IETD-AFC substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in caspase-8 activity relative to the untreated control.
-
Western Blot for Cleaved Caspase-9
This method allows for the visualization of the active, cleaved form of caspase-9.
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse shikonin-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the cleaved caspase-9 band corresponds to the level of its activation.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental steps can enhance understanding.
Caption: Shikonin-induced apoptosis signaling pathways.
Caption: General workflow for caspase activation assays.
Alternative and Complementary Validation Methods
While caspase activation assays are a direct measure of apoptosis, it is best practice to use complementary methods to confirm the mode of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of executioner caspases.[4][17] Its cleavage from a 116 kDa protein to an 89 kDa fragment is a hallmark of apoptosis and can be readily detected by Western blotting.
-
DNA Fragmentation Analysis: The activation of caspase-activated DNase (CAD) by caspase-3 leads to the cleavage of internucleosomal DNA, resulting in a characteristic "ladder" pattern on an agarose (B213101) gel.[18]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[6]
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Shikonin-induced apoptosis involves caspase-3 activity in a human bladder cancer cell line (T24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcancer.org [jcancer.org]
- 5. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin impedes type 2 ovarian cancer progression via FasL/caspase-8 and mir-874-3p/XIAP axis and prohibits the properties of stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abbkine.com [abbkine.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.sangon.com [store.sangon.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin analogue (SA) 93/637 induces apoptosis by activation of caspase-3 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Shikonin's Synergistic Strike: A Comparative Guide to its Combination with Chemotherapy in Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of (+-)-shikonin with conventional chemotherapy drugs in the context of lung cancer. We delve into the molecular mechanisms, present comparative quantitative data from preclinical studies, and provide detailed experimental protocols to support further research and development in this promising area of oncology.
Shikonin (B1681659), a naturally occurring naphthoquinone, has demonstrated significant anti-tumor properties. When combined with standard chemotherapeutic agents, it exhibits a powerful synergistic effect, enhancing the efficacy of these drugs against lung cancer cells, including drug-resistant strains. This guide synthesizes key findings on its combination with cisplatin, paclitaxel (B517696), doxorubicin, and EGFR inhibitors, offering a clear comparison of their enhanced anti-cancer activities.
Quantitative Analysis of Synergistic Effects
The synergistic potential of shikonin in combination with various chemotherapy drugs has been quantified across multiple preclinical studies. The following tables summarize the key findings, including reductions in cell viability, enhancements in apoptosis, and inhibition of tumor growth in vivo.
| Combination Therapy | Lung Cancer Cell Line | Key Synergistic Outcomes | Quantitative Data |
| Shikonin + Cisplatin | A549, PC9 | Increased sensitivity to cisplatin, inhibition of glycolysis, reduced tumor growth and weight.[1] | Shikonin (4-8 µM) significantly inhibited glucose uptake and lactate (B86563) production in A549 cells. In vivo, the combination significantly reduced tumor volume and weight compared to either drug alone.[1] |
| Shikonin + Paclitaxel | A549/PTX (Paclitaxel-resistant) | Overcame paclitaxel resistance, induced apoptosis, and suppressed tumor growth.[2] | Shikonin significantly decreased the viability of A549/PTX cells in a dose-dependent manner and inhibited xenograft tumor growth.[2] |
| Shikonin + Doxorubicin (Adriamycin) | A549 | Significantly decreased cell viability and induced apoptosis. | The survival rate of cells treated with Shikonin + Adriamycin was 53.77%, compared to 78.68% for Shikonin alone and 74.07% for Adriamycin alone.[3] |
| Shikonin + Erlotinib (B232) | A549 (Wild-type EGFR) | Sensitized resistant cells to erlotinib and significantly inhibited tumor growth in vivo. | Combination of shikonin (20 mg/kg) and erlotinib (50 mg/kg) significantly inhibited tumor growth in A549 xenografts (mean Relative Tumor Volume of 3.40 vs. 11.58 in the control group).[4] |
| Shikonin + Gefitinib (B1684475) | A549 (Wild-type EGFR) | Enhanced anti-proliferative and apoptotic effects of gefitinib. | Combination of shikonin (20 mg/kg) and gefitinib (50 mg/kg) significantly inhibited tumor growth in A549 xenografts (mean Relative Tumor Volume of 4.88 vs. 11.58 in the control group).[4] |
Mechanisms of Synergism: A Multi-pronged Attack
Shikonin's ability to enhance the efficacy of chemotherapy stems from its multifaceted mechanisms of action that target key cancer cell vulnerabilities.
Inhibition of Glycolysis
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Shikonin has been shown to inhibit pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in this pathway.[1] By disrupting the cancer cells' energy supply, shikonin weakens them and makes them more susceptible to the cytotoxic effects of chemotherapy.
Caption: Shikonin inhibits PKM2 to disrupt glycolysis and enhance chemotherapy-induced apoptosis.
Induction of Oxidative Stress
Shikonin has been observed to increase the generation of reactive oxygen species (ROS) within cancer cells. This elevation of ROS can lead to oxidative damage and trigger endoplasmic reticulum (ER) stress, ultimately pushing the cancer cells towards apoptosis. This pro-oxidant activity is particularly effective when combined with chemotherapy drugs that also induce cellular stress.
Caption: Combined action of shikonin and chemotherapy elevates ROS, leading to apoptosis.
Overcoming Drug Resistance
In paclitaxel-resistant non-small cell lung cancer (NSCLC) cells, shikonin has been shown to suppress the NEAT1/Akt signaling pathway, which is implicated in drug resistance.[2] By inhibiting these pro-survival signals, shikonin can re-sensitize resistant cancer cells to the effects of chemotherapy.
Caption: Shikonin overcomes paclitaxel resistance by suppressing the NEAT1/Akt pathway.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed lung cancer cells (e.g., A549, PC9) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of shikonin, the chemotherapy drug of interest, or a combination of both for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of shikonin and/or chemotherapy drug for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject lung cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[5] Administer shikonin, chemotherapy, or the combination via appropriate routes (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as immunohistochemistry or Western blotting on the tumor tissues.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between shikonin and various chemotherapy drugs in lung cancer. By targeting multiple key pathways involved in cancer cell proliferation, metabolism, and survival, shikonin has the potential to enhance the therapeutic efficacy of existing treatments, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents, thereby minimizing side effects.
While these findings are promising, further research is warranted. Future studies should focus on:
-
Optimizing combination ratios and dosing schedules for different chemotherapy drugs and lung cancer subtypes.
-
Investigating the synergistic effects in a broader range of lung cancer models , including patient-derived xenografts (PDXs) and genetically engineered mouse models.
-
Elucidating the detailed molecular mechanisms underlying the observed synergy through advanced techniques like transcriptomics and proteomics.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of shikonin-chemotherapy combinations in lung cancer patients. A clinical trial on a shikonin mixture in the late 1990s showed promising results in late-stage lung cancer patients, with an effective rate of 63.3% and a one-year survival rate of 47.3%.[1] This historical data provides a foundation for modern, rigorous clinical investigations.
References
- 1. [Clinical trial on the effects of shikonin mixture on later stage lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 3. Shikonin enhances Adriamycin antitumor effects by inhibiting efflux pumps in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin sensitizes wild-type EGFR NSCLC cells to erlotinib and gefitinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Deoxyshikonin vs. Acetylshikonin: A Comparative Analysis of Anti-Cancer Efficacy
In the landscape of natural compounds with therapeutic potential, deoxyshikonin (B1670263) and acetylshikonin (B600194), two derivatives of shikonin (B1681659) extracted from the roots of plants like Lithospermum erythrorhizon, have emerged as significant contenders in oncological research. Both compounds exhibit potent cytotoxic effects against a variety of cancer cells, yet their efficacy and mechanisms of action present subtle yet crucial differences. This guide provides a detailed comparative analysis of their anti-cancer properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The anti-cancer potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies under identical conditions are limited, the following tables summarize reported IC50 values for deoxyshikonin and acetylshikonin across various cancer cell lines.
Table 1: IC50 Values of Deoxyshikonin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT29 | Colorectal Cancer | 10.97 | Not Specified |
| HSC-3 | Tongue Cancer | 8.995 | Not Specified |
| SCC-9 | Tongue Cancer | 8.274 | Not Specified |
| U2OS | Osteosarcoma | ~20 (for significant apoptosis) | 24 |
| HOS | Osteosarcoma | ~20 (for significant apoptosis) | 24 |
| THP-1 | Acute Myeloid Leukemia | ~20 µg/ml (for significant effect) | 48 |
| HL60 | Acute Myeloid Leukemia | ~20 µg/ml (for significant effect) | 48 |
Table 2: IC50 Values of Acetylshikonin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| K562 | Chronic Myeloid Leukemia | 2.03 | 24 |
| K562 | Chronic Myeloid Leukemia | 1.13 | 48 |
| A549 | Non-Small Cell Lung Cancer | 3.26 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | Not Specified |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 (range) | Not Specified |
| A498 | Renal Cell Carcinoma | 4.295 | 24 |
Mechanistic Insights: Divergent Signaling Pathways
Both deoxyshikonin and acetylshikonin induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. However, the specific signaling pathways they modulate can differ, offering distinct therapeutic opportunities.
Deoxyshikonin:
Deoxyshikonin primarily exerts its anti-cancer effects by:
-
Inducing Apoptosis: It triggers programmed cell death by activating both the extrinsic and intrinsic apoptotic pathways. This involves the cleavage of caspases-3, -8, and -9, and the downregulation of apoptosis inhibitors like cIAP-1 and XIAP.[1][2]
-
Modulating MAPK Pathways: The p38 MAPK signaling pathway is a key mediator of deoxyshikonin-induced apoptosis in osteosarcoma and tongue cancer cells.[1][3]
-
Inhibiting the PI3K/Akt/mTOR Pathway: In colorectal cancer and acute myeloid leukemia, deoxyshikonin has been shown to downregulate this critical survival pathway, leading to cell cycle arrest and apoptosis.[4][5]
-
Causing Cell Cycle Arrest: It can arrest the cell cycle at the sub-G1 or G0/G1 phase, thereby inhibiting cancer cell proliferation.[3][4]
Acetylshikonin:
Acetylshikonin's anti-cancer mechanisms include:
-
Inducing Necroptosis: In lung cancer cells, acetylshikonin can induce a form of programmed necrosis called necroptosis through the RIPK1/RIPK3/MLKL signaling pathway.[6] This provides an alternative cell death mechanism in apoptosis-resistant cancers.
-
Generating Reactive Oxygen Species (ROS): Acetylshikonin induces apoptosis in oral squamous cell carcinoma and leukemia cells by triggering the production of intracellular ROS.[7][8]
-
Inhibiting NF-κB Signaling: In leukemia cells, it has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[7]
-
Causing Cell Cycle Arrest: Acetylshikonin can induce cell cycle arrest at the G2/M or S phase in various cancer types, including lung cancer, chondrosarcoma, and leukemia.[6]
Signaling Pathway Diagrams
References
- 1. Apoptotic effect and cell arrest of deoxyshikonin in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyshikonin Mediates Heme Oxygenase-1 Induction and Apoptotic Response via p38 Signaling in Tongue Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyshikonin isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyshikonin Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Shikonin: A Comparative Analysis of its Effects on Malignant versus Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of shikonin (B1681659), a naturally occurring naphthoquinone, on malignant and normal cells. The data presented herein is curated from multiple preclinical studies to offer an objective overview of shikonin's therapeutic potential and its selectivity towards cancer cells.
Data Presentation: Quantitative Comparison of Shikonin's Effects
The following tables summarize the cytotoxic and pro-apoptotic effects of shikonin on a variety of human cancer cell lines compared to a normal human cell line.
Table 1: Comparative Cytotoxicity of Shikonin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below highlights shikonin's preferential cytotoxicity towards malignant cells.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| Malignant Cells | |||
| A549 | Lung Adenocarcinoma | ~1-2 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48 |
| U2OS | Osteosarcoma | ~1-2 | 48 |
| A375SM | Melanoma | >2 | 24 |
| HCT-116 | Colorectal Cancer | 3-6 | 24 |
| SW620 | Colorectal Cancer | 3-6 | 24 |
| QBC939 | Cholangiocarcinoma | 4.43 | 24 |
| QBC939 | Cholangiocarcinoma | 3.39 | 48 |
| QBC939 | Cholangiocarcinoma | 2.20 | 72 |
| H1299 | Non-Small Cell Lung Cancer | >50 | 24 |
| H1299 | Non-Small Cell Lung Cancer | 2.32 | 48 |
| H1299 | Non-Small Cell Lung Cancer | 2.15 | 72 |
| PC3 (parental) | Prostate Cancer | 0.37 | 72 |
| DU145 (parental) | Prostate Cancer | 0.37 | 72 |
| LNCaP (DX-resistant) | Prostate Cancer | 0.32 | 72 |
| 22Rv1 (parental) | Prostate Cancer | 1.05 | 72 |
| 22Rv1 (DX-resistant) | Prostate Cancer | 1.12 | 72 |
| SCC9 | Oral Cancer | 0.5 | Not Specified |
| H357 | Oral Cancer | 1.25 | Not Specified |
| SNU-407 | Colon Cancer | 3 | 48 |
| Normal Cells | |||
| LO2 | Normal Human Hepatocyte | ~4-8 (approx. 4-fold higher than cancer cells) | 48[1] |
Table 2: Induction of Apoptosis by Shikonin in Malignant Cells
This table presents the percentage of apoptotic cells observed in various cancer cell lines following treatment with shikonin.
| Cell Line | Shikonin Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Early + Late) |
| A549 | 5 | 12 | >10% |
| A549 | 5 | 24 | >20%[1] |
| A375SM | 2 | Not Specified | 24.10% |
| A375SM | 4 | Not Specified | 42.74% |
| HCT-116 | Not Specified | Not Specified | Dose-dependent increase (8.25% to 37.8%)[2] |
| HCT-15 | Not Specified | Not Specified | Dose-dependent increase (10.62% to 75.53%)[2] |
| QBC939 | 2.5 | 48 | Concentration-dependent increase |
| QBC939 | 5 | 48 | Concentration-dependent increase |
| H1299 | 0.78 | 48 | 4.10% |
| H1299 | 1.56 | 48 | 10.23% |
| H1299 | 3.12 | 48 | 35.24% |
Signaling Pathways Modulated by Shikonin
Shikonin exerts its anticancer effects by modulating several key signaling pathways, often leading to cell cycle arrest, apoptosis, and inhibition of proliferation in malignant cells. The differential effects on these pathways in normal versus cancer cells are a key area of investigation.
Shikonin's Impact on the MAPK Signaling Pathway in Cancer Cells
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and survival. In many cancers, this pathway is aberrantly activated. Shikonin has been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.
Caption: Shikonin induces ROS, activating the ASK1-JNK/p38 MAPK cascade to promote apoptosis.
Shikonin's Impact on the PI3K/AKT Signaling Pathway in Cancer Cells
The PI3K/AKT pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer. Shikonin has been demonstrated to inhibit this pathway, thereby promoting apoptosis and hindering cancer cell growth.
Caption: Shikonin inhibits the PI3K/AKT pathway, suppressing cell survival and inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of shikonin's effects are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of shikonin and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with shikonin, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5-10 µL of PI staining solution to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
References
Shikonin: A Natural Inhibitor of the PI3K/AKT Signaling Pathway - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of shikonin (B1681659), a natural naphthoquinone, with other well-established inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. The content is supported by experimental data to validate the inhibitory effects of shikonin and to offer a comparative perspective for research and drug development.
Introduction to the PI3K/AKT Pathway and Shikonin
The PI3K/AKT pathway is a critical intracellular signaling cascade that plays a central role in regulating cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Shikonin, a natural compound extracted from the root of Lithospermum erythrorhizon, has demonstrated potent anti-cancer properties.[1][2] Emerging evidence highlights its mechanism of action through the inhibition of the PI3K/AKT pathway, leading to apoptosis and suppression of tumor growth in various cancer models.[1][2]
Comparative Analysis of Inhibitor Potency
To objectively assess the inhibitory potential of shikonin, this section presents a comparison of its cytotoxic effects with the enzymatic inhibitory concentrations (IC50) of well-known PI3K/AKT pathway inhibitors. It is important to note that the IC50 values for shikonin presented here are primarily from cell viability assays, reflecting the overall cellular response to the compound, while the values for other inhibitors are often from direct enzymatic assays.
Table 1: Comparative IC50 Values of PI3K/AKT Pathway Inhibitors
| Inhibitor | Target(s) | IC50 Value(s) | Cell Line / Assay Conditions | Reference(s) |
| Shikonin | PI3K/AKT Pathway (cellular effect) | ~1-5 µM (Cell Viability) | Various cancer cell lines (e.g., A549, PC9, BxPC-3, PANC-1) | [3][4] |
| IGF1-R (upstream of PI3K) | 2.6 µM (in vitro kinase assay) | Purified IGF1R kinase | [5] | |
| Wortmannin | Pan-PI3K (irreversible) | ~3-5 nM (enzymatic) | Cell-free assays | [6][7][8] |
| LY294002 | Pan-PI3K (reversible) | ~0.5-1.4 µM (enzymatic) | PI3Kα, β, δ | [9][10][11][12] |
| Perifosine | AKT (PH domain) | ~4.7 µM (in vitro) | MM.1S cells | [13][14][15][16] |
| MK-2206 | Allosteric AKT1/2/3 | 5-65 nM (enzymatic) | Cell-free assays for AKT1, AKT2, and AKT3 | [17][18][19][20] |
Disclaimer: The IC50 values are sourced from different studies and experimental conditions, which may not be directly comparable. This table serves as a reference for relative potency.
Experimental Validation of PI3K/AKT Pathway Inhibition by Shikonin
The inhibitory effect of shikonin on the PI3K/AKT pathway is validated through various experimental approaches, primarily by assessing the phosphorylation status of key downstream proteins.
Western Blot Analysis of Phosphorylated AKT (p-AKT)
A common method to validate the inhibition of the PI3K/AKT pathway is to measure the levels of phosphorylated AKT (p-AKT) at serine 473 (Ser473) and threonine 308 (Thr308) using Western blotting. Shikonin treatment has been shown to significantly reduce the levels of p-AKT in a dose-dependent manner in various cancer cell lines, indicating a direct or indirect inhibition of kinases upstream of AKT, such as PI3K.[2]
Table 2: Effect of Shikonin on PI3K/AKT Pathway Protein Expression
| Cell Line | Treatment | Effect on p-AKT (Ser473) | Effect on p-mTOR | Reference(s) |
| Renal Cancer (Caki-1, 786-O) | Shikonin (0.5-2.5 µM) | Significant reduction | Significant reduction | [21] |
| Gastric Cancer (NCI-N87) | Shikonin | Notable inhibition | Not specified | [1] |
Experimental Protocols
For researchers aiming to validate the inhibitory effects of shikonin on the PI3K/AKT pathway, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of shikonin and compare its IC50 value with other inhibitors.
Protocol:
-
Seed cancer cells (e.g., A549, PANC-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of shikonin or other inhibitors (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of shikonin on the phosphorylation of AKT and other downstream targets.
Protocol:
-
Cell Lysis:
-
Plate cells and treat with desired concentrations of shikonin or other inhibitors for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
-
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PI3K/AKT signaling pathway and points of inhibition.
Caption: Experimental workflow for validating PI3K/AKT inhibition.
Conclusion
Shikonin demonstrates significant inhibitory effects on the PI3K/AKT signaling pathway, leading to reduced cancer cell viability. While direct enzymatic inhibition data for shikonin on PI3K and AKT are still emerging, its cellular effects are comparable to established inhibitors. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating natural compounds in cancer therapy and for professionals in drug development seeking novel therapeutic agents targeting the PI3K/AKT pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and specific molecular targets of shikonin within this critical signaling cascade.
References
- 1. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. LY294002 - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Shikonin's Anticancer Efficacy: A Comparative Benchmark Against Leading Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of shikonin (B1681659), a natural naphthoquinone, with the established proteasome inhibitors Bortezomib (B1684674), Carfilzomib, and Ixazomib. The data presented herein is collated from various preclinical studies to offer a benchmark of shikonin's performance in the context of current therapeutic options.
Introduction to Proteasome Inhibition in Oncology
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of intracellular proteins, playing a vital role in cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, a key component of this system, has emerged as a significant therapeutic target in cancer. By inhibiting the proteasome, the degradation of pro-apoptotic proteins is blocked, leading to the accumulation of these proteins and ultimately inducing programmed cell death in cancer cells. This mechanism has led to the development and clinical success of proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib, particularly in the treatment of multiple myeloma.
Shikonin, a natural compound isolated from the root of Lithospermum erythrorhizon, has been shown to exhibit potent anticancer properties. Notably, one of its mechanisms of action is the inhibition of the proteasome, positioning it as a potential therapeutic agent in oncology. This guide aims to provide an objective comparison of shikonin's anticancer activity against these clinically approved proteasome inhibitors, supported by available experimental data.
Comparative Analysis of In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of shikonin and the benchmark proteasome inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values for Cell Viability (µM)
| Cell Line | Cancer Type | Shikonin | Bortezomib | Carfilzomib | Ixazomib |
| PC-3 | Prostate Cancer | ~16.5[1] | 0.0328[2] | - | - |
| H22 | Murine Hepatoma | ~2-16[1][3] | - | - | - |
| P388 | Murine Leukemia | ~2-16[1][3] | - | - | - |
| KMS11 | Multiple Myeloma | 1.56[4] | 0.0099[4] | - | - |
| KMS11/BTZ | Bortezomib-Resistant Multiple Myeloma | 1.1[4] | 0.0985[4] | - | - |
Table 2: IC50 Values for Proteasome Chymotrypsin-like (β5) Activity Inhibition (µM)
| Compound | Purified 20S Proteasome | Cellular 26S Proteasome (PC-3 cells) |
| Shikonin | 12.5[1][3] | 16.5[1] |
| Bortezomib | - | - |
| Carfilzomib | - | - |
| Ixazomib | - | - |
Note: Direct comparative IC50 values for proteasome inhibition for the benchmark inhibitors under the same conditions as shikonin were not available in the searched literature.
Mechanism of Action and Signaling Pathways
Shikonin, like the benchmark inhibitors, exerts its anticancer effects by inhibiting the chymotrypsin-like activity of the β5 subunit of the proteasome.[1][3] This inhibition leads to the accumulation of ubiquitinated proteins and key cell cycle and apoptotic regulators.
Caption: Shikonin's mechanism of action via proteasome inhibition.
Proteasome inhibition by shikonin leads to the stabilization of IκBα, which in turn prevents the activation of the NF-κB signaling pathway, a key pathway for cancer cell survival.[5] Additionally, shikonin has been shown to inhibit the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[1]
Induction of Apoptosis
A critical measure of anticancer efficacy is the ability to induce apoptosis. Studies have quantified the percentage of apoptotic cells following treatment with shikonin.
Table 3: Induction of Apoptosis
| Cell Line | Compound | Concentration (µM) | Apoptotic Cells (%) |
| P388 | Shikonin | 1 | 19.4 |
| 2 | 40.4 | ||
| 4 | 82.1 | ||
| 6 | 90.6 | ||
| H22 | Shikonin | 8-16 | 51-56 |
| 32 | 96 |
Note: Data is extracted from a study by Yang et al.[1] Quantitative, directly comparable apoptosis data for the benchmark inhibitors in these specific cell lines was not available in the searched literature.
In Vivo Antitumor Activity
The ultimate test of an anticancer agent is its efficacy in vivo. Shikonin has demonstrated significant tumor growth inhibition in murine models.
Table 4: In Vivo Tumor Growth Inhibition
| Tumor Model | Compound | Dosage | Tumor Growth Inhibition (%) |
| H22 Allograft | Shikonin | 4 mg/kg/day | 45 |
| 8 mg/kg/day | 56 | ||
| PC-3 Xenograft | Shikonin | 5 mg/kg/day | ~20 |
| SCLC Xenograft | Bortezomib | 1 mg/kg/day | 54 |
Note: Shikonin data is from Yang et al.[1][6] Bortezomib data is from a separate study on a different tumor model and is provided for general reference.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the data in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of shikonin or the benchmark proteasome inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cellular Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: Treat cells with the inhibitors, then lyse the cells to release the intracellular contents, including the proteasomes.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Substrate Addition: Add a fluorogenic substrate for the chymotrypsin-like activity, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin), to the cell lysates.
-
Incubation: Incubate the mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) product using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The increase in fluorescence is proportional to the proteasome activity.
Conclusion
The available preclinical data indicates that shikonin is a potent anticancer agent that functions, at least in part, through the inhibition of the proteasome's chymotrypsin-like activity. Its ability to induce apoptosis and inhibit tumor growth is evident from multiple studies. A key finding is shikonin's efficacy in bortezomib-resistant multiple myeloma cells, suggesting its potential to overcome certain mechanisms of drug resistance.
While a direct, comprehensive head-to-head comparison with Bortezomib, Carfilzomib, and Ixazomib across a wide range of cancer types is not yet available in the literature, the existing data provides a strong rationale for further investigation of shikonin as a therapeutic candidate. Future studies should focus on direct comparative analyses to more definitively position shikonin within the landscape of proteasome inhibitors for cancer therapy.
References
- 1. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin exerts antitumor activity via proteasome inhibition and cell death induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Shikonin and its Analogs: A Comparative Analysis of their Impact on Gene Expression
Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon, and its synthetic and natural analogues have garnered significant interest in the scientific community for their potent anti-cancer and anti-inflammatory properties. These compounds exert their biological effects by modulating a wide array of cellular signaling pathways, ultimately leading to significant alterations in gene expression profiles. This guide provides a comparative analysis of the effects of shikonin and its key analogues—acetylshikonin and cyclopropylshikonin—on gene expression, supported by experimental data.
Comparative Effects on Gene Expression
The following tables summarize the comparative effects of shikonin and its analogues on cancer cell viability and the expression of key genes involved in apoptosis, cell cycle regulation, and major signaling pathways. The data is compiled from studies on various cancer cell lines, including chondrosarcoma, lung cancer, and renal cell carcinoma.
Table 1: Comparative Cytotoxicity of Shikonin and its Analogues in Chondrosarcoma Cell Lines
| Compound | Cell Line | IC50 (µM) after 24h |
| Shikonin | Cal78 | 1.5 |
| SW-1353 | 1.1 | |
| Acetylshikonin | Cal78 | 3.8 |
| SW-1353 | 1.5 | |
| Cyclopropylshikonin | Cal78 | 2.9 |
| SW-1353 | 1.2 |
Data from a study on human chondrosarcoma cells indicates that shikonin is the most potent of the three compounds in inhibiting cell viability, followed by cyclopropylshikonin and then acetylshikonin[1][2].
Table 2: Comparative Effects on Key Gene and Protein Expression
| Gene/Protein | Cellular Process | Shikonin | Acetylshikonin | Cyclopropylshikonin | Reference |
| Survivin | Apoptosis Inhibition | Downregulated | Downregulated | Downregulated | [1] |
| XIAP | Apoptosis Inhibition | Downregulated | Downregulated | Downregulated | [1] |
| Noxa | Apoptosis Induction | Upregulated | Upregulated | Upregulated | [1] |
| Cleaved Caspase-3, -8, -9 | Apoptosis Execution | Upregulated | Upregulated | Upregulated | [1] |
| Cleaved PARP | Apoptosis Marker | Upregulated | Upregulated | Upregulated | [1][3] |
| γH2AX | DNA Damage | Upregulated | Upregulated | Upregulated | [1][3] |
| p21 | Cell Cycle Arrest | Upregulated | Upregulated | Not Reported | [3][4] |
| p27 | Cell Cycle Arrest | Upregulated | Upregulated | Not Reported | [3] |
| CDK1 | Cell Cycle Progression | Not Reported | Downregulated | Not Reported | [5] |
| Cyclin B1 | Cell Cycle Progression | Not Reported | Downregulated | Not Reported | [5] |
| pSTAT3 | Signal Transduction | Inhibited | Inhibited | Inhibited | [1] |
| pAkt | Signal Transduction | Increased | Increased | Increased | [1] |
| pERK, pJNK, pp38 | MAPK Signaling | Increased | Increased | Increased | [1] |
| FOXO3 | Apoptosis, Cell Cycle | Not Reported | Upregulated | Not Reported | [3][6] |
| GPX4 | Necroptosis Inhibition | Not Reported | Downregulated | Not Reported | [5] |
| pRIPK1, pRIPK3, pMLKL | Necroptosis Execution | Not Reported | Upregulated | Not Reported | [5] |
| TNF-α | Inflammation | Inhibited | Inhibited | Not Reported | [7] |
| Isobulyrylshikonin | Inflammation | Inhibited | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Human chondrosarcoma cell lines (Cal78 and SW-1353) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight. Shikonin, acetylshikonin, or cyclopropylshikonin, dissolved in DMSO, is then added to the culture medium at the desired concentrations for the indicated time periods (typically 24 hours for viability and gene expression analysis, and 1 hour for phosphorylation studies)[1].
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit, following the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. RT-qPCR is then performed using a thermal cycler with a SYBR Green-based detection system. The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization[2].
Western Blot Analysis
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2][8].
Cell Viability Assay (CellTiter-Glo®)
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. 5 x 10³ cells are seeded per well in a 96-well plate and treated with various concentrations of the compounds for 24 hours. An equal volume of the CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader[1].
Flow Cytometry for Cell Cycle Analysis
Cells are treated with the compounds for 24 hours, then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. After incubation in the dark for 30 minutes, the DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[1].
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by shikonin and its analogues, as well as a typical experimental workflow for gene expression analysis.
References
- 1. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonins, phytocompounds from Lithospermum erythrorhizon, inhibit the transcriptional activation of human tumor necrosis factor alpha promoter in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of (+-)-Shikonin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. (+-)-Shikonin, a naphthoquinone derivative with significant biological activity, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. According to safety data sheets (SDS), Shikonin is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also classified as harmful to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling Shikonin, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid Shikonin and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
In the event of a spill, the area should be evacuated and ventilated. Spilled solid material should be gently wiped up to avoid creating dust and placed in a sealed, labeled container for disposal.[5] The spill site should then be decontaminated.[5]
Summary of Disposal and Safety Data
The following table summarizes key quantitative and qualitative data pertinent to the safe disposal of this compound.
| Parameter | Guideline | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [3][4] |
| Primary Disposal Route | Dispose of as hazardous waste through a licensed professional waste disposal service. Do not dispose of with household garbage or allow to enter sewage systems. | [6][7] |
| Container Requirements | Use sealed, properly labeled containers for waste collection. | [5] |
| pH Sensitivity | Red: pH 4-6Purple: pH 8Blue: pH 10-12 | [8] |
| Chemical Incompatibilities | Reactive with reducing agents. | [8] |
| Stability | Unstable under exposure to light, heat, and in alkaline conditions or polar solvents. | [1] |
Experimental Protocols for Disposal
Protocol 1: Small Quantities of Dilute Aqueous Shikonin Waste
This protocol is intended for small volumes of dilute aqueous waste (e.g., from rinsing glassware) where the concentration of Shikonin is low.
Methodology:
-
Collection: Collect all aqueous waste containing Shikonin in a designated, sealed, and clearly labeled hazardous waste container.
-
pH Adjustment (Optional Degradation Step): Working in a chemical fume hood, slowly add a dilute solution of sodium hydroxide (B78521) to raise the pH of the waste solution to approximately 10.5.[8] This alkaline condition can promote the degradation of Shikonin, as indicated by a color change to blue.[1] Allow the solution to stand for several hours to facilitate degradation.
-
Neutralization: After the degradation period, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., hydrochloric acid).
-
Disposal: The neutralized solution should still be considered hazardous waste and disposed of through your institution's hazardous waste management program.
Protocol 2: Solid Shikonin Waste and Contaminated Materials
This protocol applies to solid this compound, as well as contaminated consumables such as weighing paper, pipette tips, and gloves.
Methodology:
-
Collection: Carefully place all solid Shikonin waste and grossly contaminated items into a designated, robust, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste: this compound".
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste container by a licensed professional hazardous waste disposal service.
Protocol 3: Concentrated Shikonin Solutions in Organic Solvents
This protocol is for concentrated solutions of Shikonin dissolved in organic solvents (e.g., DMSO, acetone, ethanol).
Methodology:
-
Collection: Collect all waste solutions in a designated, solvent-compatible, and sealable hazardous waste container. Do not mix different solvent waste streams unless their compatibility has been confirmed. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, ensuring segregation from incompatible waste streams (e.g., oxidizers).
-
Disposal: Arrange for the collection and disposal of the waste container by a licensed professional hazardous waste disposal service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the compound.
References
- 1. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADVANCED OXIDATION PROCESSES AND THEIR APPLICATION IN THE PETROLEUM INDUSTRY: A REVIEW | Mota | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
